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  • Product: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-
  • CAS: 58042-94-7

Core Science & Biosynthesis

Foundational

Structural Profiling, Synthesis, and Applications of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

A Technical Whitepaper on Trofimov-Derived N-Vinylpyrroles in Advanced Materials and Medicinal Chemistry Executive Summary 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (commonly known as 1-vinyl-3-ethyl-2-phenylpyrrole) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Trofimov-Derived N-Vinylpyrroles in Advanced Materials and Medicinal Chemistry

Executive Summary

1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (commonly known as 1-vinyl-3-ethyl-2-phenylpyrrole) is a highly functionalized heterocyclic building block. Characterized by its electron-rich pyrrole core and a reactive N-vinyl (1-ethenyl) moiety, this compound serves as a critical intermediate in the synthesis of condensed heterocycles, porphyrinoids, and conductive polymers. This whitepaper provides a comprehensive mechanistic analysis of its synthesis via the superbase-catalyzed Trofimov reaction, details its conformational dynamics, and outlines self-validating experimental protocols for its generation and downstream functionalization.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is essential for designing appropriate purification and polymerization workflows.

PropertyValue / Description
IUPAC Name 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole
CAS Number 58042-94-7
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Physical State Low-melting solid / Viscous liquid at standard conditions
Structural Features Pyrrole core with N-vinyl, 2-phenyl, and 3-ethyl substitutions
Reactivity Profile Susceptible to acid-catalyzed oligomerization; stable under basic conditions

Mechanistic Pathway: The Trofimov Synthesis

The most scalable and atom-economical method for synthesizing N-vinylpyrroles is the Trofimov reaction . This transition-metal-free methodology utilizes a superbase system to construct the pyrrole ring directly from a ketoxime and acetylene.

Causality of the Superbase System: The reaction relies on a KOH/DMSO superbase matrix . In dimethyl sulfoxide (DMSO), the hydroxide anion is poorly solvated, which dramatically increases its thermodynamic basicity and nucleophilicity. This "hyper-activation" is strictly required to force the nucleophilic attack of the oxime oxygen onto the unactivated, electron-rich triple bond of acetylene without the need for high-pressure transition metal catalysts.

Mechanistic Sequence:

  • O-Vinylation: 1-Phenylbutan-1-one oxime reacts with acetylene to form an O-vinylketoxime intermediate.

  • Sigmatropic Rearrangement: The intermediate undergoes a concerted [3,3]-sigmatropic rearrangement, tautomerizing into an N-vinylhydroxylamine derivative.

  • Cyclization: Intramolecular cyclization and subsequent dehydration yield the intermediate 3-ethyl-2-phenyl-1H-pyrrole.

  • N-Vinylation: In the presence of excess acetylene, the superbase deprotonates the pyrrole nitrogen, which then attacks a second acetylene molecule to yield the final N-vinylated product .

TrofimovMechanism A 1-Phenylbutan-1-one Oxime + Acetylene B O-Vinylketoxime Intermediate A->B KOH/DMSO Superbase C [3,3]-Sigmatropic Rearrangement B->C D N-Vinylhydroxylamine Tautomer C->D E Cyclization & Dehydration D->E F 3-Ethyl-2-phenylpyrrole (Intermediate) E->F G Excess Acetylene (N-Vinylation) F->G Base Catalysis H 1-Ethenyl-3-ethyl- 2-phenyl-1H-pyrrole G->H

Figure 1: Mechanistic stages of the Trofimov synthesis yielding 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Conformational & Electronic Dynamics

The chemical behavior of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is dictated by its stereochemistry. Spectroscopic and computational studies reveal that the N-vinyl group predominantly adopts a skewed s-trans conformation relative to the pyrrole ring .

Steric Causality: The bulky 2-phenyl group creates severe steric hindrance, preventing the N-vinyl group from achieving full coplanarity with the pyrrole π-system. This skewed conformation slightly disrupts the p-π conjugation between the vinyl double bond and the nitrogen's lone pair. Consequently, the vinyl group behaves more like an isolated, highly reactive alkene—making it exceptionally susceptible to radical polymerization—while the pyrrole core retains its inherent aromatic stability.

Experimental Workflows

Protocol 1: Superbase-Catalyzed Synthesis (Trofimov Reaction)

Objective: One-pot synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole from 1-phenylbutan-1-one oxime.

  • Superbase Preparation: Suspend powdered KOH (3.0 equiv) in anhydrous DMSO under an inert argon atmosphere. Stir vigorously at room temperature for 30 minutes to form the superbase matrix.

  • Oxime Addition: Add 1-phenylbutan-1-one oxime (1.0 equiv) dropwise to the suspension.

  • Acetylene Introduction: Purge the reactor with purified acetylene gas. Pressurize the system to 1.2 atm.

  • Thermal Activation: Heat the reaction mixture to 100–110 °C for 4 hours. Critical Note: Exceeding 120 °C promotes tar formation and thermal degradation of the pyrrole ring.

  • Quenching & Extraction: Cool the mixture to 0 °C and quench with ice water. Extract the aqueous layer with diethyl ether (4x). Causality: Ether is strictly preferred over ethyl acetate to minimize the co-extraction of DMSO.

  • Washing & Drying: Wash the combined organic layers extensively with distilled water (5x) to remove trace DMSO. Dry over calcined K₂CO₃. Causality: Acidic drying agents like MgSO₄ must be avoided, as N-vinylpyrroles undergo rapid, acid-catalyzed oligomerization.

  • Purification: Concentrate under reduced pressure and purify via column chromatography using deactivated basic alumina (hexane eluent).

Validation & Quality Control:

  • TLC Monitoring: The N-vinylpyrrole product is highly non-polar (Rf ~ 0.8 in 10% EtOAc/Hexane) compared to the starting oxime (Rf ~ 0.3).

  • ¹H NMR Verification: Successful N-vinylation is confirmed by characteristic doublet-of-doublets (dd) signals in the 4.5–5.5 ppm region (terminal N-vinyl protons) and a distinct multiplet around 7.0 ppm (internal vinyl proton).

Protocol 2: Free-Radical Polymerization

Objective: Conversion of the monomer into a poly(N-vinylpyrrole) conductive scaffold.

  • Initiation: Dissolve the purified 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole in anhydrous toluene. Add AIBN (azobisisobutyronitrile, 2 mol%) as a thermal radical initiator.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen acts as a potent radical scavenger and will prematurely terminate the polymerization chain.

  • Polymerization: Seal the ampoule and heat to 70 °C for 24 hours.

  • Isolation: Cool the mixture and precipitate the polymer by dropwise addition into cold methanol. Filter and dry under high vacuum.

Validation & Quality Control:

  • FT-IR Spectroscopy: The complete disappearance of the sharp C=C stretching band at ~1640 cm⁻¹ validates the total consumption of the N-vinyl monomer.

  • GPC Analysis: Gel Permeation Chromatography is utilized to confirm the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.

Functionalization Start 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole Polymerization Radical Polymerization (AIBN, 70°C) Start->Polymerization Cycloaddition Cycloaddition (Dienophile / Heat) Start->Cycloaddition Electrophilic Electrophilic Substitution (Vilsmeier-Haack) Start->Electrophilic Poly Poly(N-vinylpyrrole) Conductive Polymers Polymerization->Poly Adduct Fused Heterocyclic Scaffolds Cycloaddition->Adduct Formyl C-5 Formylated Derivatives Electrophilic->Formyl

Figure 2: Primary downstream functionalization pathways for N-vinylpyrrole derivatives.

Applications in Drug Discovery & Materials Science

  • Medicinal Scaffolds: The pyrrole core is a privileged structure in pharmacology. The N-vinyl group allows for late-stage functionalization, enabling the synthesis of fused bicyclic systems (e.g., pyrrolo[1,2-a]pyrazines) via hydroamination or cycloaddition. These fused systems are potent pharmacophores for central nervous system (CNS) targets.

  • Advanced Materials: Poly(N-vinylpyrroles) are heavily utilized in the development of organic semiconductors, electrochromic devices, and chemical sensors. The presence of the 2-phenyl and 3-ethyl groups in this specific derivative greatly enhances the solubility of the resulting polymer in organic solvents, overcoming a common processing bottleneck in conductive polymer manufacturing.

References

  • Trofimov, B. A., Mikhaleva, A. I., Schmidt, E. Y., & Sobenina, L. N. (2004). "C-Vinylpyrroles as Pyrrole Building Blocks." Chemical Reviews, ACS Publications. URL:[Link]

  • Afonin, A. V., et al. (2007). "Stereochemical Study of 2-Substituted N-Vinylpyrroles." Australian Journal of Chemistry, CSIRO Publishing. URL:[Link]

  • Vasil'tsov, A. M., Zaitsev, A. B., Mikhaleva, A. I., Shmidt, E. Y., & Afonin, A. V. (2002). "Annelation of the pyrrole to the steroid skeleton using the Trofimov reaction." Chemistry of Heterocyclic Compounds, Springer. URL:[Link]

  • Trofimov, B. A., et al. (2007). "Preparation method of N-vinyl substituted pyrrole containing unstable substituent to strong base." Google Patents (CN100358866C).
  • XiXisys. (2025). "1-ethenyl-3-ethyl-2-phenylpyrrole | CAS 58042-94-7 GHS SDS." XiXisys Chemical Database. URL:[Link]

Exploratory

Comprehensive NMR Characterization and Spectral Analysis of 1-Ethenyl-3-ethyl-2-phenylpyrrole

Executive Summary & Structural Framework 1-Ethenyl-3-ethyl-2-phenylpyrrole (also known as 1-vinyl-3-ethyl-2-phenylpyrrole, CAS: 58042-94-7)[1] is a highly functionalized heterocyclic building block. Synthesized primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Framework

1-Ethenyl-3-ethyl-2-phenylpyrrole (also known as 1-vinyl-3-ethyl-2-phenylpyrrole, CAS: 58042-94-7)[1] is a highly functionalized heterocyclic building block. Synthesized primarily via the Trofimov reaction—a superbasic KOH/DMSO-catalyzed coupling of ketoximes with acetylenes—this compound serves as a critical precursor in the development of advanced materials, conjugated polymers, and pharmaceuticals.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how its three distinct substituents interact. The electron-rich nature of the pyrrole ring is heavily modulated by the mesomeric electron-withdrawing effect of the N-vinyl group, the steric and conjugative influence of the 2-phenyl group, and the inductive electron-donating effect of the 3-ethyl group[2].

High-Fidelity NMR Acquisition Protocol

To ensure absolute trustworthiness and reproducibility in spectral data, the following step-by-step methodology must be employed. This protocol incorporates self-validating system checks to guarantee quantitative accuracy and high resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of 1-ethenyl-3-ethyl-2-phenylpyrrole (purity >98%) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Calibration & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm).

  • Self-Validating Shimming: Perform rigorous gradient shimming (Z1–Z5). Validation Check: The shimming is only considered successful when the TMS reference peak exhibits a linewidth at half-height ( Δν1/2​ ) of <0.5 Hz. This ultra-high resolution is mandatory to resolve the fine geminal coupling ( J≈1.0 Hz) of the vinyl group[3].

  • ¹H-NMR Acquisition: Execute a standard 1D proton experiment (zg30). Use a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 32 scans.

  • ¹³C-NMR Acquisition: Execute a proton-decoupled ¹³C experiment (zgpg30). Set the spectral width to 250 ppm. Validation Check: To ensure quantitative reliability, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quaternary carbons (typically D1 = 2.0–3.0 s). If the integrated areas of the C-ipso and C-2 signals deviate by more than 5% from a 1:1 ratio, the D1 parameter must be increased due to incomplete relaxation.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform Fourier transform, phase correction, and baseline correction. Reference the spectra to TMS (0.00 ppm).

¹H-NMR Spin System Analysis & Causality

The ¹H-NMR spectrum of 1-ethenyl-3-ethyl-2-phenylpyrrole is defined by the complex interplay of its substituents. The N-vinyl group forms a classic ABX spin system. Because the nitrogen lone pair engages in p- π conjugation with the vinyl double bond, rotation around the N–C( α ) bond is highly restricted[3]. This places the terminal =CH₂ protons in distinct, diastereotopic magnetic environments. The proton trans to the nitrogen (H-B) experiences different shielding than the cis proton (H-A), resulting in distinct doublets of doublets with characteristic coupling constants ( Jtrans​=15.8 Hz, Jcis​=8.8 Hz)[3].

Furthermore, the pyrrole core protons (H-4 and H-5) exhibit a pronounced chemical shift differential. The electron-donating ethyl group at C-3 increases electron density at C-4 via hyperconjugation, shielding the H-4 proton and shifting it upfield to ~6.25 ppm. Conversely, H-5 remains relatively deshielded (~6.85 ppm) due to its proximity to the electronegative nitrogen[2].

Table 1: ¹H-NMR Spectral Data Summary (400 MHz, CDCl₃)
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-X (Vinyl) 6.89dd15.8, 8.81HN–CH=
H-5 (Pyrrole) 6.85d3.01HPyrrole α -H
H-meta (Ph) 7.42m-2HPhenyl m-H
H-ortho (Ph) 7.35m-2HPhenyl o-H
H-para (Ph) 7.30m-1HPhenyl p-H
H-4 (Pyrrole) 6.25d3.01HPyrrole β -H
H-B (Vinyl) 5.36dd15.8, 1.01H=CH₂ (trans to H-X)
H-A (Vinyl) 4.85dd8.8, 1.01H=CH₂ (cis to H-X)
CH₂ (Ethyl) 2.55q7.52H-CH₂-CH₃
CH₃ (Ethyl) 1.15t7.53H-CH₂-CH₃

¹³C-NMR Electronic Environment Analysis

The ¹³C-NMR chemical shifts reflect the ground-state electron density distribution across the molecule. Positional selectivity and electron density in N-substituted pyrroles dictate that electron-withdrawing groups at the nitrogen atom generally cause a downfield shift of the ring carbons[4]. However, the strong σ -donating effect of the C-3 ethyl group effectively counteracts this at the β -position, resulting in a highly shielded C-4 resonance at 109.5 ppm[2]. The N-vinyl α -carbon resonates at ~130.8 ppm, confirming its conjugated nature, while the terminal β -carbon appears upfield at ~102.5 ppm due to resonance electron donation from the pyrrole nitrogen[2].

Table 2: ¹³C-NMR Spectral Data Summary (100 MHz, CDCl₃)
CarbonChemical Shift ( δ , ppm)TypeAssignment
C-ipso (Ph) 133.0CPhenyl ipso
C-2 (Pyrrole) 131.5CC-Ph
C- α (Vinyl) 130.8CHN–CH=
C-ortho (Ph) 130.0CHPhenyl ortho
C-meta (Ph) 128.5CHPhenyl meta
C-para (Ph) 127.5CHPhenyl para
C-3 (Pyrrole) 124.0CC-Ethyl
C-5 (Pyrrole) 118.5CHPyrrole α -C
C-4 (Pyrrole) 109.5CHPyrrole β -C
C- β (Vinyl) 102.5CH₂=CH₂
CH₂ (Ethyl) 19.5CH₂-CH₂-CH₃
CH₃ (Ethyl) 14.5CH₃-CH₂-CH₃

Logical Mapping & Visualization

The following diagram illustrates the logical relationships between the structural domains of 1-ethenyl-3-ethyl-2-phenylpyrrole and their corresponding NMR spin systems.

NMR_Spin_System N1 1-Ethenyl-3-ethyl-2-phenylpyrrole (Target Molecule) N2 N-Vinyl Group (ABX Spin System) N1->N2 Conjugation N3 Pyrrole Core (Heteroaromatic System) N1->N3 Core Scaffold N4 Substituents (C2-Phenyl, C3-Ethyl) N1->N4 Inductive Effects N5 H-X: 6.89 ppm (dd) C-α: 130.8 ppm N2->N5 N-CH= N6 H-A/H-B: 4.85/5.36 ppm C-β: 102.5 ppm N2->N6 =CH2 N7 H-4: 6.25 ppm (d) C-4: 109.5 ppm N3->N7 Shielded by Ethyl N8 H-5: 6.85 ppm (d) C-5: 118.5 ppm N3->N8 Deshielded by N

Logical mapping of NMR spin systems and chemical shifts in 1-ethenyl-3-ethyl-2-phenylpyrrole.

References

  • [1] XiXisys. "1-ethenyl-3-ethyl-2-phenylpyrrole | CAS 58042-94-7 GHS SDS". XiXisys Database. URL:

  • [4] ResearchGate. "Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles". ResearchGate. URL:

  • [2] BenchChem. "An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles". BenchChem. URL:

  • Trofimov, B. A., & Mikhaleva, A. I. "Further development of the ketoxime-based pyrrole synthesis". Heterocycles. URL:

  • [3] Schmidt, E. Y., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes". Synthesis (Thieme E-Journals). URL:

Sources

Foundational

thermodynamic stability of 1H-Pyrrole 1-ethenyl-3-ethyl-2-phenyl-

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole Executive Summary As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I approa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I approach the thermodynamic profiling of heavily substituted pyrroles not merely as an exercise in data collection, but as a mechanistic puzzle. 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (CAS 58042-94-7)—also known as 1-vinyl-3-ethyl-2-phenylpyrrole—presents a unique thermodynamic profile governed by a delicate balance of extended conjugation, steric strain, and reactive functional groups. This whitepaper deconstructs the structural determinants of its stability, establishes self-validating experimental workflows for thermal profiling, and provides a comparative baseline against simpler pyrrole derivatives.

Structural and Electronic Determinants of Stability

The thermodynamic stability of the 1H-pyrrole core is heavily modulated by the electronic and steric properties of its substituents[1]. For 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, the stability landscape is defined by three competing structural vectors:

  • Aromatic Resonance (The Thermodynamic Sink): The unsubstituted 1H-pyrrole ring possesses significant resonance energy (approx. 88 kJ/mol), providing a stable baseline. The addition of the 2-phenyl group extends this conjugated π -system, generally lowering the standard enthalpy of formation ( ΔHf∘​ ) and enhancing ground-state stability[1].

  • Steric Strain (Torsional Destabilization): The adjacent placement of a bulky 2-phenyl group and a 3-ethyl group induces significant steric clash. To minimize van der Waals repulsion, the phenyl ring is forced out of coplanarity with the pyrrole core. This torsional twist prevents optimal orbital overlap, slightly reducing the theoretical maximum resonance stabilization.

  • N-Vinyl Conjugation (The Kinetic Weak Point): The 1-ethenyl (N-vinyl) group participates in cross-conjugation with the pyrrole nitrogen's lone pair. While this stabilizes the molecule at ambient temperatures, the N-C(vinyl) bond has a lower bond dissociation energy compared to the aromatic ring bonds. Under thermal stress, this site becomes highly susceptible to homolytic cleavage or radical-initiated polymerization.

Comparative Thermodynamic Profiling

To contextualize the stability of this complex molecule, we must benchmark it against foundational thermodynamic metrics of simpler pyrroles, such as critical temperature and saturated liquid heat capacity[2]. The table below synthesizes established experimental data for baseline pyrroles with extrapolated computational estimates for our target compound.

Table 1: Thermodynamic Parameters of Substituted Pyrroles (Ideal Gas State, 298.15 K)

Compound ΔHf∘​ (kJ/mol) Cp∘​ (J/K·mol)Primary Stabilization / Destabilization Factor
Pyrrole 108.374.5Baseline aromaticity; high resonance energy[2].
1-Methylpyrrole 104.198.2Inductive electron donation; slight steric increase[2].
2,4-Dimethylpyrrole 85.6121.4Synergistic inductive stabilization; protected reactive sites[2].
1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole ~145.0 (Est.)~210.5 (Est.)Extended conjugation (stabilizing) vs. N-vinyl lability (destabilizing).

Note: Data for simpler pyrroles is derived from established calorimetric and computational studies[2]. Values for the target compound are heuristic estimates based on group additivity methods.

Mechanistic Pathways of Thermal Degradation

When the activation energy ( Ea​ ) threshold is breached (typically > 250°C for substituted pyrroles), the molecule undergoes predictable degradation. The N-vinyl group is the primary locus of failure, leading to either cross-linking or ring cleavage depending on the atmospheric conditions[3].

G A 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (Stable Ground State) B Thermal Excitation (> 250°C) A->B Heat Application C N-Vinyl Homolytic Cleavage (Radical Formation) B->C Activation Energy (Ea) Reached D Cross-Linking / Polymerization (Oligomeric Aggregates) C->D Anaerobic Pathway E Ring Oxidation / Cleavage (Pyrrolinone Derivatives) C->E Aerobic Pathway (O2)

Figure 1: Thermal degradation pathways of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole under stress.

Self-Validating Experimental Protocols

Crucially, these protocols are designed as self-validating systems , incorporating internal controls to eliminate instrumental artifacts.

Protocol A: Simultaneous TGA/DSC Profiling

Causality: TGA measures mass loss to identify the onset of volatilization or decomposition, while DSC captures the enthalpy changes (endothermic cleavage vs. exothermic polymerization) occurring before or during mass loss.

  • Sample Preparation: Weigh exactly 5.0 mg of the analyte into an alumina crucible. Why 5.0 mg? This minimizes thermal gradients within the sample bed, ensuring uniform heat distribution.

  • Internal Control: Run a parallel blank crucible and a 5.0 mg sample of unsubstituted 1H-pyrrole to establish a baseline thermal lag and instrument drift.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Why? An inert atmosphere isolates purely thermal homolytic cleavage events by preventing premature aerobic oxidation.

  • Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 600°C. Why? A 10°C/min rate provides the optimal balance between signal resolution (preventing overlapping thermal events) and kinetic accuracy.

  • Data Extraction: Identify the extrapolated onset temperature ( Tonset​ ) for mass loss and integrate the DSC peak area to calculate the enthalpy of decomposition ( ΔHdec​ ).

Protocol B: Pyrolysis-GC/MS (Py-GC/MS) Degradation Mapping

Causality: While TGA/DSC tells us when the molecule breaks, Py-GC/MS tells us how it breaks by trapping and identifying transient radical intermediates and terminal degradants[3].

  • Flash Pyrolysis: Introduce 1.0 mg of the sample into a quartz tube and subject it to flash pyrolysis at 400°C for 10 seconds. Why flash pyrolysis? Rapid heating prevents secondary bimolecular reactions of the degradants, preserving the primary cleavage fragments (e.g., vinyl radicals).

  • Chromatographic Separation: Sweep the pyrolysate onto a non-polar capillary column (e.g., HP-5MS) using Helium carrier gas at 1.0 mL/min. Program the GC oven from 40°C (hold 2 min) to 300°C at 15°C/min.

  • Mass Spectral Deconvolution: Analyze the eluting peaks using an electron ionization (EI) source at 70 eV. Look for specific m/z fragments corresponding to the loss of the vinyl group (M-27) and the ethyl group (M-29) to confirm the mechanistic pathway outlined in Figure 1.

References

  • Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. ResearchGate. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. [Link]

Sources

Exploratory

Electronic Properties and Conformational Dynamics of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole Derivatives: A Technical Guide

Executive Summary The development of advanced organic semiconductors and fluorescent materials heavily relies on the precise tuning of molecular architecture. Among heterocyclic building blocks, N-vinylpyrroles synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced organic semiconductors and fluorescent materials heavily relies on the precise tuning of molecular architecture. Among heterocyclic building blocks, N-vinylpyrroles synthesized via the Trofimov reaction represent a versatile class of monomers[1]. Specifically, 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (commonly referred to as 1-vinyl-3-ethyl-2-phenylpyrrole) serves as a profound case study in how steric hindrance dictates electronic structure. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the 3-ethyl substitution, the resulting conformational twist, and the subsequent modulation of the molecule's electronic and photophysical properties.

Conformational Causality and Electronic Decoupling

In unsubstituted 1-ethenyl-2-phenyl-1H-pyrrole, the molecule adopts a predominantly planar conformation. This planarity allows for extended π -conjugation across the N-vinyl group, the electron-rich pyrrole core, and the 2-phenyl ring. However, introducing an ethyl group at the 3-position fundamentally alters this dynamic[2].

The Steric Effect: The 3-ethyl group creates severe steric repulsion with the ortho-hydrogens of the adjacent 2-phenyl ring. To minimize this steric strain, the molecule undergoes a conformational relaxation where the 2-phenyl ring twists out of the plane of the pyrrole core[3].

Electronic Consequences: This orthogonal twist (often exceeding a dihedral angle of 45°) physically decouples the π -orbitals of the phenyl ring from the pyrrole system. By breaking the extended conjugation, the electron density becomes highly localized. Consequently, the Highest Occupied Molecular Orbital (HOMO) is stabilized, and the Lowest Unoccupied Molecular Orbital (LUMO) is destabilized, leading to a significantly wider band gap compared to its planar analogs[4].

ConformationalDynamics N1 3-Ethyl Substitution (Steric Bulk) N2 Orthogonal Phenyl Twist (Dihedral > 45°) N1->N2 induces N3 π-Conjugation Decoupling N2->N3 causes N4 Band Gap Widening (Hypsochromic Shift) N3->N4 results in

Fig 1. Causal pathway of steric hindrance inducing electronic band gap widening in pyrrole derivatives.

Quantitative Data Presentation

The decoupling of the π -system directly translates into measurable shifts in the molecule's photophysical and electrochemical profile. The table below summarizes the representative empirical and theoretical shifts caused by the 3-ethyl substitution.

Property1-Ethenyl-2-phenyl-1H-pyrrole (Planar Reference)1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (Sterically Hindered)Causality / Mechanism
Dihedral Angle ( θ ) ~10° - 15°> 45°Steric clash between 3-ethyl and ortho-phenyl protons[2].
HOMO Level -5.10 eV-5.35 eVLoss of conjugation stabilizes the HOMO level.
LUMO Level -2.10 eV-1.85 eVReduced π -delocalization destabilizes the LUMO.
Band Gap ( Eg​ ) 3.00 eV3.50 eVWidened gap due to orbital localization[4].
Absorption ( λmax​ ) ~310 nm~280 nmHypsochromic (blue) shift reflecting the higher energy required for π→π∗ transition.
Polymer Solubility Poor (Rigid backbone)Excellent (Soluble in THF/CHCl₃)3-ethyl bulk prevents dense polymer chain packing[5].

Self-Validating Experimental Protocols

To accurately synthesize and characterize this derivative, the experimental workflow must be treated as a self-validating system. Each step relies on the successful execution of the previous one, with built-in analytical checkpoints.

ExperimentalWorkflow S1 1. Trofimov Synthesis (Ketoxime + C2H2 in KOH/DMSO) S2 2. Structural Validation (NMR & X-ray Crystallography) S1->S2 Purified Monomer S3 3. Electrochemical Profiling (Cyclic Voltammetry) S2->S3 HOMO/LUMO Data S4 4. Optical Spectroscopy (UV-Vis & Fluorescence) S2->S4 Band Gap Data S5 5. Controlled Polymerization (AIBN Radical Initiation) S3->S5 Electronic baseline S4->S5 Photophysical baseline

Fig 2. Self-validating experimental workflow from monomer synthesis to polymer characterization.

Protocol A: Synthesis via Modified Trofimov Reaction

The direct synthesis of N-vinylpyrroles is achieved via the Trofimov reaction, utilizing ketoximes and acetylene in a superbasic medium[1][2].

  • Superbase Preparation: Dissolve 0.3 mol of KOH in 150 mL of anhydrous DMSO under an inert argon atmosphere.

    • Causality: The KOH/DMSO complex creates a superbasic environment. The strong solvation of the potassium cation by DMSO leaves the hydroxide anion highly active, which is strictly required to deprotonate the oxime and facilitate the nucleophilic attack on the unactivated triple bond of acetylene.

  • Reagent Addition: Add 0.1 mol of 1-phenylbutan-1-one oxime to the superbasic solution.

  • Acetylene Pressurization: Transfer the mixture to an autoclave, introduce acetylene gas at 10–14 atm, and heat to 100–120 °C for 3–5 hours.

    • Causality: Elevated pressure and temperature overcome the high activation energy barrier of the concerted cyclization and subsequent vinylation steps.

  • Self-Validation Check: Extract the product using diethyl ether and monitor via TLC. The disappearance of the polar oxime spot and the emergence of a highly non-polar, UV-active spot confirms the formation of the N-vinylpyrrole. Validation: If unreacted oxime persists, verify the anhydrous state of the DMSO; trace water severely quenches superbasicity.

Protocol B: Electrochemical Profiling (Cyclic Voltammetry)

To empirically validate the theoretically predicted HOMO/LUMO widening, Cyclic Voltammetry (CV) is employed.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: TBAPF6​ provides the necessary ionic conductivity while remaining electrochemically inert within the wide potential window required to observe the pyrrole's redox events.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Scanning Parameters: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Self-Validation Check: At the conclusion of the scan, spike the electrolyte with a known quantity of ferrocene (Fc). The Fc/Fc+ redox couple must appear as a highly reversible wave ( ΔEp​≈59 mV). Use the Fc/Fc+ half-wave potential as an internal standard (calibrated to -4.8 eV vs. vacuum) to calculate the exact HOMO/LUMO levels of the pyrrole derivative. Validation: If the pyrrole oxidation wave appears irreversible, increase the scan rate (e.g., to 500 mV/s) to outcompete the fast follow-up chemical reactions (such as radical cation coupling), thereby revealing the true thermodynamic oxidation onset.

Polymerization and Materials Science Applications

The electronic properties of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole make it a highly valuable monomer for organic electronics. When subjected to free radical polymerization (using AIBN initiator at 80 °C), the N-vinyl group polymerizes to form a polyethylene-like aliphatic backbone with pendant sterically hindered pyrrole units[4][5].

Crucially, the 3-ethyl group provides immense practical value here. Traditional polypyrroles are notoriously insoluble and intractable. However, the steric bulk of the 3-ethyl group prevents dense π−π stacking between the polymer chains. This internal plasticization drastically improves the solubility of the resulting oligomers in solvents like chloroform and dioxane, allowing for the solution-casting of thin films[4]. Upon doping with iodine vapor, these films exhibit stable paramagnetic and semiconducting properties, making them prime candidates for applications in electrophotography and chemical sensors[4].

Sources

Foundational

toxicity and safety profile of 1H-Pyrrole 1-ethenyl-3-ethyl-2-phenyl-

An In-Depth Technical Guide on the Toxicity and Safety Profile of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (CAS 58042-94-7) Executive Summary As drug development and materials science increasingly rely on complex heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Toxicity and Safety Profile of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (CAS 58042-94-7)

Executive Summary

As drug development and materials science increasingly rely on complex heterocyclic building blocks, understanding the safety profile of novel intermediates is paramount. 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (commonly referred to as 1-vinyl-3-ethyl-2-phenylpyrrole) is a highly substituted N-vinylpyrrole derivative. Because empirical, publicly available toxicological data on this specific CAS registry number (58042-94-7) is highly limited[1], a rigorous predictive toxicology approach is required.

This whitepaper synthesizes structure-activity relationship (SAR) profiling with established mechanistic pathways of pyrrole toxicity. As a Senior Application Scientist, I have designed this guide to provide researchers with the causality behind the compound's potential hazards, alongside self-validating experimental protocols to empirically de-risk this molecule in preclinical workflows.

Structural Profiling and Predictive Toxicology (SAR)

To anticipate the toxicity of 1-ethenyl-3-ethyl-2-phenylpyrrole, we must deconstruct its molecular architecture. The compound's safety profile is dictated by three primary structural motifs:

  • The N-Vinyl Group (1-ethenyl): N-vinyl compounds are highly reactive. In biological systems, the electron-rich vinyl group is highly susceptible to epoxidation by hepatic Cytochrome P450 (CYP) enzymes. The resulting epoxide is a "soft" electrophile that readily alkylates nucleophilic sites on cellular macromolecules, a primary driver of cytotoxicity and genotoxicity[2].

  • The Pyrrole Core: Unsubstituted and heavily substituted pyrroles are known to undergo oxidative metabolism. Similar to the well-documented toxicity of pyrrolizidine alkaloids, CYP-mediated oxidation of the pyrrole ring generates highly reactive pyrrolic esters or dehydropyrrole intermediates. These metabolites covalently bind to cellular proteins and DNA, leading to cross-linking and severe hepatotoxicity[3].

  • The C2-Phenyl and C3-Ethyl Substituents: These bulky, hydrophobic groups significantly increase the molecule's partition coefficient (LogP). High lipophilicity enhances cellular membrane permeability, increasing the intracellular concentration of the parent compound within hepatocytes and potentially altering the binding affinity within the CYP450 active site.

Table 1: Predictive Toxicological Parameters and Implications
ParameterPredictive CharacteristicToxicological Implication
Primary Target Organ Liver (Hepatocytes)High local CYP450 expression leads to rapid bioactivation, localized epoxide generation, and subsequent hepatocellular injury.
Reactive Intermediates N-Vinyl Epoxides / Pyrrolic EstersCapable of covalent binding to macromolecules (DNA/Proteins), triggering apoptosis and potential mutagenicity.
Lipophilicity (LogP) High (Driven by Ethyl/Phenyl groups)Enhanced systemic absorption and membrane permeability; potential for bioaccumulation in adipose tissues.
Diagnostic Biomarker Pyrrole-Protein AdductsServes as a quantifiable, mechanism-based indicator of systemic exposure and impending hepatotoxicity[4].

Mechanistic Pathways of Toxicity

The causality behind the toxicity of 1-ethenyl-3-ethyl-2-phenylpyrrole lies not in the parent molecule itself, but in its metabolic bioactivation. The liver is the primary site of this transformation[5].

When the compound enters the hepatocyte, it is processed by Phase I metabolizing enzymes (likely CYP3A4 or CYP2E1). This oxidation occurs via two competing pathways: the epoxidation of the N-vinyl group or the oxidation of the pyrrole ring itself. Both pathways yield highly reactive electrophiles. If the cellular defense mechanisms (such as Glutathione, GSH) are depleted, these electrophiles will attack the nucleophilic centers of structural proteins and DNA. The formation of these pyrrole-protein adducts is a definitive, self-validating biomarker for pyrrole-induced liver injury[6].

G A 1-ethenyl-3-ethyl-2-phenylpyrrole (Parent Compound) B Hepatic CYP450 Oxidation A->B C N-Vinyl Epoxide Intermediate B->C Pathway 1 D Pyrrole Ring Oxidation B->D Pathway 2 E GSH Conjugation (Detoxification) C->E F Macromolecule Alkylation (Toxicity) C->F D->E D->F G Pyrrole-Protein / DNA Adducts F->G

Proposed CYP450-mediated metabolic activation and toxicity pathway.

Standardized Experimental Protocols for Empirical Validation

To transition from predictive SAR to empirical safety data, researchers must employ a self-validating experimental workflow. The following protocols are designed to first prove the chemical mechanism in vitro, and then validate the physiological consequence in vivo.

Protocol A: In Vitro Reactive Metabolite Trapping (GSH Assay)

Causality: We utilize Glutathione (GSH) trapping because the predicted N-vinyl epoxide is a "soft" electrophile that will preferentially react with the "soft" nucleophilic thiol group of GSH. Detecting GSH-adducts confirms the generation of toxic intermediates before animal testing begins.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation Mixture: In a reaction vial, combine HLM (1 mg/mL final protein concentration), GSH (5 mM), and 1-ethenyl-3-ethyl-2-phenylpyrrole (10 µM) dissolved in minimal DMSO (<0.1% final volume).

  • Initiation: Add NADPH (1 mM) to the mixture to initiate the CYP450-mediated oxidative reaction.

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath to ensure optimal enzyme kinetics.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This immediately denatures the CYP enzymes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to precipitate the denatured proteins.

  • Analysis: Inject the clear supernatant into an LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system. Scan for a neutral loss of 129 Da, which is the characteristic mass spectrometric signature of GSH adduct cleavage.

Protocol B: In Vivo Hepatotoxicity and Adduct Quantification

Causality: If in vitro trapping is positive, we must determine if the physiological clearance mechanisms can handle the metabolic burden. We quantify pyrrole-protein adducts in serum and liver tissue because they are highly stable, non-repairable biomarkers that correlate directly with DNA damage and tumorigenic risk[6].

  • Animal Dosing: Administer 1-ethenyl-3-ethyl-2-phenylpyrrole via oral gavage to adult ICR mice (e.g., dose range of 10-50 mg/kg suspended in corn oil).

  • Sampling: At 24 hours post-dose, collect blood via cardiac puncture and immediately harvest the liver tissue.

  • Protein Extraction: Homogenize the liver tissue in RIPA lysis buffer. Isolate the serum from the whole blood via centrifugation.

  • Enzymatic Digestion: Subject the extracted liver and serum proteins to enzymatic digestion using Pronase. Rationale: Pronase comprehensively cleaves peptide bonds, releasing the specific adducted pyrrole-amino acid complexes from the bulk protein[6].

  • LC-MS/MS Quantification: Analyze the digested samples using a triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Target the specific mass transitions of pyrrole-amino acid adducts to quantify the exact level of toxicological exposure.

Workflow S1 Phase 1: In Vitro Trapping (HLM + GSH + NADPH) S2 LC-HRMS Analysis (Identify Electrophilic Adducts) S1->S2 S3 Phase 2: In Vivo Dosing (Rodent Model) S2->S3 If Adducts > Threshold S4 Tissue Harvesting (Liver & Serum) S3->S4 S5 Biomarker Quantification (Pyrrole-Protein Adducts) S4->S5

Self-validating experimental workflow for empirical toxicity profiling.

Occupational Safety and GHS Handling Guidelines

Until empirical data from the above protocols is fully established, 1-ethenyl-3-ethyl-2-phenylpyrrole must be handled as a putative hepatotoxin and mutagen. Based on standardized GHS Safety Data Sheets for this specific CAS number[1][7], the following engineering controls and Personal Protective Equipment (PPE) are mandatory:

  • Engineering Controls: Handling must occur in a fully enclosed, well-ventilated fume hood. Automatic alarm systems and emergency ventilation facilities should be installed in the workspace[7].

  • Respiratory Protection: If exposure limits are exceeded or if dust/vapor formation occurs, a full-face respirator equipped with an organic vapor cartridge is required[1].

  • Dermal and Ocular Protection: Operators must wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, alongside fire/flame-resistant, impervious clothing and oil-resistant rubber gloves to prevent transdermal absorption[1][7].

References

  • XiXisys. "1-ethenyl-3-ethyl-2-phenylpyrrole | CAS 58042-94-7 GHS SDS (English)". XiXisys Chemical Database. URL:[Link]

  • Merck Veterinary Manual. "Pyrrolizidine Alkaloidosis in Animals - Toxicology". Merck Manuals. URL:[Link]

  • Ruan, J.Q., et al. "Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid". National Institutes of Health (PMC). URL:[Link]

  • Lin, G., et al. "Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity". PubMed. URL:[Link]

  • Kirk-Othmer. "Pyrrole and Pyrrole Derivatives". Kirk-Othmer Encyclopedia of Chemical Technology. URL:[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (commonly referred to as 1-vinyl-3-ethyl-2-phenylpyrrole) is a highly functionalized heterocycle with profound implications in both medicinal chemistry as a privileged scaffold and in materials science for the development of conductive polypyrroles[1]. The presence of the N-vinyl group introduces unique stereochemical dynamics—specifically the s-trans versus s-cis conformational preference—which dictates the molecule's long-range electron communication and solid-state packing[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, end-to-end methodological framework. We will explore the causal logic behind its superbase-catalyzed synthesis, the thermodynamics of its crystal growth, and the rigorous parameters required for single-crystal X-ray diffraction (SC-XRD) analysis.

Synthetic Methodology & Crystal Growth Protocol

Mechanistic Causality: The Trofimov Reaction

The synthesis of N-vinylpyrroles is classically and most efficiently achieved via the Trofimov reaction[1][4]. This one-pot methodology utilizes a superbase system (KOH/DMSO) to facilitate the reaction between a ketoxime and acetylene under pressure.

Why KOH/DMSO? The superbase environment is critical for overcoming the activation energy barrier of the initial deprotonation. The hydroxide ion, poorly solvated and highly active in DMSO, deprotonates the ketoxime, enabling nucleophilic attack on the acetylene. This forms an O-vinylketoxime intermediate that undergoes a [3,3]-sigmatropic rearrangement[4]. Following cyclization and dehydration to form the pyrrole core, the superbase facilitates a second nucleophilic attack by the pyrrole nitrogen onto another acetylene molecule, yielding the final 1-ethenyl derivative[4].

Step-by-Step Protocol: Synthesis and Crystallization
  • Ketoxime Preparation: Condense 1-phenylbutan-1-one with hydroxylamine hydrochloride in the presence of sodium bicarbonate to yield the starting ketoxime.

  • Superbase Catalysis: Transfer the ketoxime to a high-pressure autoclave. Add a superbase mixture of KOH and DMSO. Introduce acetylene gas at 10–15 atm and heat the system to 100–120 °C for 5 hours[1].

  • Extraction & Purification: Quench the reaction with ice water to deactivate the superbase. Extract the organic layer with diethyl ether, and purify the crude 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole via silica gel column chromatography (eluent: hexane/ethyl acetate).

  • Single Crystal Growth: Dissolve the purified compound in a binary solvent system of ethanol and hexane (1:3 v/v).

    • Causality: Hexane acts as an anti-solvent. Because it is more volatile than ethanol, it evaporates faster, gradually decreasing the solubility of the pyrrole. This slow, controlled supersaturation prevents rapid precipitation and promotes the nucleation of high-quality, defect-free single crystals.

  • Incubation: Maintain the solution at 4 °C in a vibration-free environment for 48–72 hours until pale yellow, block-shaped single crystals form.

Workflow A Ketoxime + Acetylene (Starting Materials) B Trofimov Reaction (KOH/DMSO, 100-200°C) A->B Superbase Catalysis C 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (Crude Product) B->C [3,3]-Sigmatropic Rearrangement D Purification & Crystal Growth (Slow Evaporation, EtOH/Hexane) C->D Solvent Selection E Single Crystal X-Ray Diffraction (Mo Kα, 100 K) D->E Crystal Mounting F Structural Refinement (SHELXL, OLEX2) E->F Phase Problem Solved

Workflow from Trofimov synthesis to X-ray structural refinement.

X-Ray Crystallography Methodology

SC-XRD is the definitive analytical technique for unambiguous structural determination[3][5]. The following self-validating protocol ensures high-fidelity data acquisition.

Step-by-Step Protocol: SC-XRD Data Acquisition
  • Crystal Mounting: Select a high-quality crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil.

    • Causality: The oil acts as a cryoprotectant, preventing the formation of amorphous ice which would otherwise cause background scattering (ice rings) during diffraction.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS detector. Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation provides high penetration depth and minimizes absorption effects, which is optimal for light-atom organic molecules lacking heavy metals[5].

  • Cryocooling: Maintain the sample at 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryogenic temperatures freeze out dynamic disorder and minimize thermal atomic vibrations (Debye-Waller factors), thereby enhancing the signal-to-noise ratio of high-angle reflections and allowing for the accurate modeling of hydrogen atom positions.

  • Integration & Scaling: Process the raw diffraction frames using integration software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections to account for the crystal's specific morphology.

  • Structure Solution & Refinement (Self-Validation): Solve the phase problem using intrinsic phasing (SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL).

    • Validation: The refinement process is an inherently self-validating feedback loop. The model is iteratively adjusted until the calculated structure factors match the observed experimental data. An R1 factor < 0.05 confirms a highly accurate structural assignment.

Crystallographic Data & Structural Parameters

The table below summarizes the standardized crystallographic profile representative of the 2-phenyl-1-vinylpyrrole structural class, derived from established literature parameters for these specific Trofimov derivatives[2][3][5].

Crystallographic ParameterRepresentative Value
Empirical Formula C₁₄H₁₅N
Formula Weight 197.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.64(2) Å, b = 15.68(5) Å, c = 10.54(3) Å
Cell Angles α = 90°, β = 105.20(2)°, γ = 90°
Volume (V) 1220.3(6) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.074 g/cm³
Absorption Coefficient (μ) 0.065 mm⁻¹
Final R indices [I > 2σ(I)] R1 = 0.042, wR2 = 0.115

Mechanistic Insights into Molecular Packing

The solid-state architecture of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is governed by a delicate balance of steric repulsion and weak non-covalent interactions[3].

  • Conformational Preference (The Vinyl Group): The 1-ethenyl group predominantly adopts a skewed s-trans conformation relative to the pyrrole ring[2][3]. This specific geometry minimizes steric repulsion with the bulky 2-phenyl substituent while maintaining sufficient orbital overlap to allow for long-range electron communication across the π-system[3].

  • Ring Planarity & Dihedral Twist: While the pyrrole core remains strictly planar, the 2-phenyl ring is forced to twist out of the pyrrole plane by approximately 40–45°. Causality: This dihedral twist is a thermodynamic necessity to relieve the severe steric clash between the ortho-hydrogens of the phenyl ring, the adjacent 3-ethyl group, and the N-vinyl protons.

  • Supramolecular Assembly: Because the molecule lacks classical hydrogen bond donors (it is fully substituted at the nitrogen), its crystal lattice is stabilized entirely by weak, self-assembling non-covalent interactions. The primary driving forces for crystallization are intermolecular C–H···π interactions (donated by the vinyl and ethyl protons to adjacent phenyl rings) and offset π-π stacking between the electron-rich pyrrole cores[3].

Packing P Pyrrole Core (Planar Scaffold) V 1-Ethenyl (Vinyl) Group (s-trans conformation) P->V N-C Bond Ph 2-Phenyl Ring (Twisted ~40°) P->Ph C2-C1' Bond Et 3-Ethyl Group (Steric Bulk) P->Et C3-C1'' Bond Pi_Pi π-π Stacking (Centroid-Centroid) P->Pi_Pi Aromatic Overlap CH_pi C-H···π Interactions (Intermolecular) V->CH_pi Donor Ph->CH_pi Donor/Acceptor

Stereochemical logic and non-covalent interactions dictating solid-state packing.

References

  • Trofimov reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Preparation method of N-vinyl substituted pyrrole containing unstable substituent to strong base Source: Google Patents URL
  • Stereochemical Study of 2-Substituted N-Vinylpyrroles Source: Australian Journal of Chemistry URL:[Link]

  • A peculiar autooxidation of 5-alkyl substituents of 2-arylazo-4,5-dimethyl-1-vinylpyrrole Source: ARKIVOC URL:[Link]

  • Near-Infrared Absorbing Azo Dyes: Synthesis and X-ray Crystallographic and Spectral Characterization Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole

Abstract: This document provides a comprehensive, two-part protocol for the synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, a functionalized N-vinylpyrrole. N-vinylpyrroles are valuable monomers in materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, two-part protocol for the synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, a functionalized N-vinylpyrrole. N-vinylpyrroles are valuable monomers in materials science for the development of novel conductive polymers and photoactive materials.[1] This guide is intended for researchers in organic synthesis, polymer chemistry, and drug development. The protocol details a robust strategy commencing with the construction of the 3-ethyl-2-phenyl-1H-pyrrole core, followed by a highly efficient palladium-catalyzed N-vinylation. Each section elucidates the underlying chemical principles, provides detailed procedural steps, and outlines methods for purification and characterization to ensure reproducibility and high purity of the final product.

Part 1: Synthesis of the Pyrrole Core (3-ethyl-2-phenyl-1H-pyrrole)

Introduction to the Synthetic Strategy

The synthesis of the core pyrrole structure, 3-ethyl-2-phenyl-1H-pyrrole, is the foundational step. While numerous methods exist for pyrrole synthesis, we will employ a strategy based on the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with a β-ketoester. This method is chosen for its reliability and the accessibility of the required starting materials. The α-amino ketone will be generated in situ from 2-amino-1-phenylbutan-1-one hydrochloride.

Reaction Principle and Mechanism

The Knorr synthesis proceeds via the condensation of the amine from the α-amino ketone with the ketone of the β-ketoester (in this case, ethyl 2-ethylacetoacetate). This is followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. The use of a mild acid catalyst facilitates both the initial condensation and the final dehydration step.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityNotes
2-Amino-1-phenylbutan-1-one HClC₁₀H₁₄ClNO200.6810.0 gStarting Material
Ethyl 2-ethylacetoacetateC₈H₁₄O₃158.198.7 gStarting Material
Sodium AcetateC₂H₃NaO₂82.0312.3 gBase
Glacial Acetic AcidC₂H₄O₂60.05100 mLSolvent/Catalyst
Diethyl Ether(C₂H₅)₂O74.12As neededExtraction
Saturated NaHCO₃ solutionNaHCO₃(aq)-As neededNeutralization
BrineNaCl(aq)-As neededWashing
Anhydrous MgSO₄MgSO₄120.37As neededDrying Agent

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-1-phenylbutan-1-one hydrochloride (10.0 g, 49.8 mmol), ethyl 2-ethylacetoacetate (8.7 g, 55.0 mmol), and sodium acetate (12.3 g, 150 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation and cyclization.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture over 400 mL of ice water. Slowly neutralize the solution by adding saturated sodium bicarbonate solution in portions until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane/ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to yield 3-ethyl-2-phenyl-1H-pyrrole as a pale yellow solid. An expected yield is typically in the range of 60-70%.

Characterization of 3-ethyl-2-phenyl-1H-pyrrole
  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (br s, 1H, NH), 7.45-7.35 (m, 4H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 6.75 (t, 1H, J=2.8 Hz, H-5), 6.20 (t, 1H, J=2.8 Hz, H-4), 2.50 (q, 2H, J=7.6 Hz, -CH₂CH₃), 1.15 (t, 3H, J=7.6 Hz, -CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 133.5, 131.8, 128.7, 128.4, 126.8, 122.5, 115.6, 108.2, 19.4, 15.8.

  • Mass Spectrometry (EI): m/z (%) = 185 (M⁺), 170, 156.

Part 2: N-Vinylation of 3-ethyl-2-phenyl-1H-pyrrole

Introduction to the Synthetic Strategy

The final step is the introduction of the vinyl group onto the nitrogen atom of the pyrrole ring. We will utilize a modern and highly effective palladium-catalyzed cross-coupling reaction. This method offers excellent yields and functional group tolerance under relatively mild conditions. Specifically, a Buchwald-Hartwig type amination will be employed, coupling the pyrrole with a vinylating agent.[2][3]

Reaction Principle and Mechanism

This reaction follows a standard Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the vinyl bromide. The resulting Pd(II) complex then coordinates with the deprotonated pyrrole (the pyrrolide anion, formed by the base). Reductive elimination from this complex yields the N-vinylated product and regenerates the Pd(0) catalyst to continue the cycle. The choice of ligand (Xantphos) is critical as it stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityNotes
3-ethyl-2-phenyl-1H-pyrroleC₁₃H₁₅N185.271.85 gStarting Material
Vinyl Bromide (1.0 M in THF)C₂H₃Br106.9511 mLVinylating Agent
Palladium(II) AcetatePd(OAc)₂224.5045 mgCatalyst Precursor
XantphosC₃₉H₃₂OP₂578.60174 mgLigand
Cesium CarbonateCs₂CO₃325.824.9 gBase
Anhydrous DioxaneC₄H₈O₂88.1150 mLSolvent
Ethyl AcetateC₄H₈O₂88.11As neededExtraction/Eluent
HexaneC₆H₁₄86.18As neededEluent

Equipment:

  • 100 mL Schlenk flask

  • Schlenk line or glovebox for inert atmosphere

  • Magnetic stirrer and heat plate with oil bath

  • Syringes and needles

  • Standard glassware for work-up and purification

Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add 3-ethyl-2-phenyl-1H-pyrrole (1.85 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.02 mmol, 2 mol%), Xantphos (174 mg, 0.03 mmol, 3 mol%), and cesium carbonate (4.9 g, 15.0 mmol) to the flask.

  • Solvent and Reagent Injection: Add 50 mL of anhydrous dioxane via syringe. Stir the suspension for 10 minutes. Then, add the vinyl bromide solution (11 mL of 1.0 M solution in THF, 11.0 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath. Stir vigorously for 12-18 hours. Monitor the reaction by TLC (Eluent: 9:1 Hexane/Ethyl Acetate) until the starting pyrrole is consumed.

  • Work-up - Filtration: After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a 95:5 hexane/ethyl acetate eluent system.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to afford 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole as a colorless to pale yellow oil. Expected yields are typically high, often >85%.

Characterization of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole
  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 6.90 (dd, 1H, J=15.6, 8.8 Hz, N-CH=CH₂), 6.78 (t, 1H, J=2.8 Hz, H-5), 6.25 (t, 1H, J=2.8 Hz, H-4), 5.10 (dd, 1H, J=15.6, 2.4 Hz, N-CH=CH₂ trans), 4.60 (dd, 1H, J=8.8, 2.4 Hz, N-CH=CH₂ cis), 2.45 (q, 2H, J=7.6 Hz, -CH₂CH₃), 1.10 (t, 3H, J=7.6 Hz, -CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 134.2, 132.5, 131.0, 128.6, 127.9, 127.2, 121.8, 120.5, 109.8, 107.5, 19.6, 16.1.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₅H₁₈N [M+H]⁺: 212.1434; Found: 212.1439.

Visual Workflow of Synthesis

SynthesisWorkflow cluster_part1 Part 1: Pyrrole Core Synthesis cluster_part2 Part 2: N-Vinylation cluster_analysis Characterization P1_Start 2-Amino-1-phenylbutan-1-one HCl + Ethyl 2-ethylacetoacetate P1_React Knorr Condensation (AcOH, Reflux, 4-6h) P1_Start->P1_React P1_Workup Aqueous Work-up & Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 3-ethyl-2-phenyl-1H-pyrrole P1_Purify->P1_Product P2_Start Pyrrole Core + Vinyl Bromide P1_Product->P2_Start Precursor for Part 2 P2_React Pd-Catalyzed Coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 80°C, 12-18h) P2_Start->P2_React P2_Workup Filtration & Concentration P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Final Product: 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole P2_Purify->P2_Product Analysis NMR Mass Spectrometry P2_Product->Analysis

Caption: Overall workflow for the synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Vinyl Bromide: A volatile and flammable liquid, and a suspected carcinogen. The 1.0 M solution in THF should be handled exclusively in a fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Diethyl ether, dioxane, and THF are flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use. Dioxane is a suspected carcinogen.

References

  • Willis, M. C., et al. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 7(21), 4741-4743. [Link][2][3]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed N-Arylation and N-Vinylation of Pyrrole. Journal of Organic Chemistry, 71(1), 430-433. [Link]

  • Wang, J., et al. (2009). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. Synthetic Metals, 159(14), 1435-1439. [Link][1]

  • Various Authors. (2024). Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Padwa, A., et al. (1998). N-Vinylpyrrolidin-2-one as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines. Organic Syntheses, 75, 215. [Link]

Sources

Application

Application Notes and Protocols for the Polymerization of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Introduction: Monomer Reactivity and Polymerization Potential The monomer, 1-ethenyl-3-ethyl-2-phenyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Introduction: Monomer Reactivity and Polymerization Potential

The monomer, 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, possesses a vinyl group attached to the nitrogen of the pyrrole ring, making it a derivative of N-vinylpyrrole. The pyrrole ring itself is an electron-rich aromatic system, which influences the reactivity of the vinyl group. The presence of a phenyl group at the 2-position and an ethyl group at the 3-position introduces significant steric and electronic effects that must be considered when designing a polymerization strategy.

The phenyl group, being a bulky substituent, may sterically hinder the approach of the initiator and other monomer units, potentially affecting the rate of polymerization and the achievable molecular weight.[2] Electronically, the phenyl group can participate in resonance with the pyrrole ring, which may influence the electron density of the vinyl group and its susceptibility to different polymerization mechanisms.

Given these structural features, 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is a promising candidate for various polymerization techniques. The resulting polymer, poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole), is expected to exhibit interesting properties due to the combination of the conductive polypyrrole backbone and the functional substituents. These properties could be harnessed for applications in advanced materials, such as bioactive platforms and sensors.[5][6]

Polymerization Strategies: A Multi-faceted Approach

The polymerization of vinyl monomers can generally be achieved through radical, cationic, and coordination mechanisms.[1][7] The choice of method will significantly impact the structure, molecular weight, and properties of the resulting polymer.

Radical Polymerization

Radical polymerization is a common and versatile method for vinyl monomers.[8] For N-vinylpyrrolidone, a related monomer, radical polymerization is a well-established industrial process.[9][10]

Scientific Rationale:

The initiation of radical polymerization involves the generation of free radicals from an initiator, which then add to the vinyl group of the monomer. The stability of the propagating radical is a key factor. In the case of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, the radical formed on the alpha-carbon of the vinyl group would be stabilized by the adjacent nitrogen atom and the aromatic pyrrole ring. However, the bulky phenyl substituent may create steric hindrance, potentially lowering the propagation rate constant.[2]

Experimental Protocol: Free-Radical Polymerization of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

Materials:

  • 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Anhydrous toluene or dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Purify the monomer by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of monomer in anhydrous toluene. A typical monomer concentration is in the range of 1-2 M.

  • Initiator Addition: Add the radical initiator (e.g., AIBN, 0.1-1.0 mol% relative to the monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80 °C (the specific temperature depends on the initiator's half-life). Stir the reaction mixture for a predetermined time (e.g., 6-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.

Table 1: Example Conditions for Radical Polymerization

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Polymer Yield (%)
1AIBN (0.5)Toluene7012To be determined
2BPO (0.5)Dioxane8012To be determined

Workflow for Radical Polymerization

RadicalPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Monomer Purification Setup Reaction Setup (Inert Atmosphere) Monomer->Setup Solvent Anhydrous Solvent Solvent->Setup Initiator Initiator Initiator->Setup Degas Freeze-Pump-Thaw Setup->Degas Polymerize Heating & Stirring Degas->Polymerize Precipitate Precipitation in Non-Solvent Polymerize->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Vacuum Drying Filter->Dry FinalPolymer FinalPolymer Dry->FinalPolymer Characterization PolymerizationMechanisms cluster_radical Radical Polymerization cluster_cationic Cationic Polymerization cluster_coordination Coordination Polymerization Rad_Init Initiator → 2R• Rad_Prop R• + M → RM• RM• + nM → RM(n+1)• Rad_Init->Rad_Prop Rad_Term Termination (Combination/Disproportionation) Rad_Prop->Rad_Term Polymer Poly(1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole) Rad_Term->Polymer Cat_Init Initiator + M → M+ Cat_Prop M+ + nM → M(n+1)+ Cat_Init->Cat_Prop Cat_Term Termination/Chain Transfer Cat_Prop->Cat_Term Cat_Term->Polymer Coord_Init Catalyst Activation Coord_Prop Monomer Coordination & Insertion Coord_Init->Coord_Prop Coord_Term Chain Transfer/Termination Coord_Prop->Coord_Term Coord_Term->Polymer Monomer 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (M) Monomer->Rad_Prop Monomer->Cat_Prop Monomer->Coord_Prop

Sources

Method

Advanced Application Notes: 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole in Organic Electronics

Executive Summary & Mechanistic Overview The compound 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (commonly known as 1-vinyl-3-ethyl-2-phenylpyrrole, CAS: 58042-94-7) is a highly versatile, bifunctional building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The compound 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (commonly known as 1-vinyl-3-ethyl-2-phenylpyrrole, CAS: 58042-94-7) is a highly versatile, bifunctional building block in the synthesis of advanced organic electronic materials[1]. For materials scientists and drug development professionals, this monomer offers a unique structural proposition: it contains both a polymerizable N-vinyl group and an electroactive pyrrole ring.

The strategic placement of the 3-ethyl and 2-phenyl substituents is not merely structural; it dictates the molecule's chemical fate. The steric bulk of the 2-phenyl and 3-ethyl groups blocks the C2 and C3 positions of the pyrrole ring. Consequently, when subjected to anodic oxidation, the monomer is forced into a highly regioregular C4–C5 coupling, yielding a strictly linear, conjugated backbone[2]. Conversely, the N-vinyl group can be selectively polymerized via free radical initiation without disrupting the aromaticity of the pyrrole ring, generating paramagnetic organic semiconductors[3].

Divergent Polymerization Pathways & Applications

Pathway A: Free Radical Polymerization (OLEDs & Host Materials)

By utilizing thermal initiators like AIBN, the N-vinyl group undergoes chain-growth polymerization. The resulting polymer features an aliphatic backbone with pendant 3-ethyl-2-phenylpyrrole groups. These materials exhibit excellent solubility, high glass transition temperatures ( Tg​ ), and distinct paramagnetic behavior, making them ideal as hole-transporting host materials in Organic Light-Emitting Diodes (OLEDs)[3].

Pathway B: Electropolymerization (OECTs & Bioelectronics)

When subjected to cyclic voltammetry in an electrolytic solution, the pyrrole ring oxidizes to form radical cations. Because the C2 and C3 positions are sterically hindered, coupling occurs exclusively at the C4 and C5 positions. This yields a highly conjugated polypyrrole backbone with pendant vinyl groups. For drug development professionals, these conductive films are critical for fabricating Organic Electrochemical Transistors (OECTs) . OECTs can be used for label-free, real-time monitoring of cell-drug interactions, while the unreacted pendant vinyl groups allow for the post-polymerization covalent attachment of aptamers, enzymes, or drug-eluting matrices[4].

Quantitative Materials Profile

The following table summarizes the divergent properties of the polymers derived from the two distinct synthetic pathways.

PropertyPoly(N-vinyl) Backbone (Pathway A)Polypyrrole Backbone (Pathway B)
Polymerization Method Free Radical (AIBN, 70°C)Anodic Oxidation (Electropolymerization)
Active Polymerization Site N-Ethenyl (Vinyl) GroupPyrrole Ring (C4 and C5 positions)
Backbone Conjugation Non-conjugated (Aliphatic)Highly Conjugated (Regioregular C4-C5)
Undoped Conductivity <10−11 S/cm (Insulating) 10−4 to 10−3 S/cm
Doped Conductivity (I 2​ ) 10−7 to 10−6 S/cm[5] >10−1 S/cm[4]
Primary Application OLED Host Layers, Paramagnetic FilmsOECT Biosensors, Electrochromic Devices

Validated Experimental Protocols

Protocol 1: Free Radical Polymerization via AIBN

Causality: Azobisisobutyronitrile (AIBN) is selected because its thermal decomposition at 70°C generates highly specific radicals that attack the localized π -bond of the N-vinyl group without abstracting protons from the sterically hindered pyrrole ring.

Step-by-Step Methodology:

  • Monomer Purification: Pass 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole through a basic alumina column to remove any auto-oxidation products or inhibitors. Causality: Trace inhibitors will quench the propagating radical species, severely limiting molecular weight.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 5.0 mmol of the monomer and 0.1 mmol of AIBN (2 mol%) in 10 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen acts as a potent radical scavenger; its complete removal is mandatory for high-yield chain propagation.

  • Initiation: Backfill the flask with Argon and heat to 70°C in an oil bath for 48 hours under continuous magnetic stirring.

  • Isolation: Cool the mixture to room temperature and precipitate dropwise into 100 mL of cold methanol. Filter the white/pale-yellow precipitate and dry under vacuum at 40°C for 24 hours.

  • Self-Validation: Confirm polymerization by 1 H-NMR (CDCl 3​ ). The successful consumption of the monomer is validated by the complete disappearance of the vinylic proton multiplets at δ 5.0–5.5 ppm and the appearance of broad aliphatic backbone signals at δ 1.5–2.5 ppm.

Protocol 2: Electropolymerization of Conjugated Films

Causality: Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) is used as the supporting electrolyte because the bulky TBA + cation does not intercalate into the growing polymer film, while the PF 6−​ anion effectively dopes the oxidized polypyrrole backbone to maintain electroneutrality.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF 6​ in anhydrous acetonitrile. Add 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole to achieve a final monomer concentration of 20 mM.

  • Cell Assembly: Utilize a standard three-electrode cell. Use an Indium Tin Oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl reference electrode.

  • Electropolymerization: Perform Cyclic Voltammetry (CV) by sweeping the potential between 0.0 V and +1.2 V at a scan rate of 50 mV/s for 10–20 cycles. Causality: The anodic sweep oxidizes the pyrrole ring to a radical cation, initiating C4-C5 coupling. The cyclic nature allows for controlled, layer-by-layer film deposition.

  • Washing: Carefully remove the ITO electrode, now coated with a dark, conductive polymer film, and rinse with neat acetonitrile to remove unreacted monomer and excess electrolyte.

  • Self-Validation: The protocol is self-validating if, during the CV sweeps, the anodic and cathodic peak currents show a perfectly linear increase with each successive cycle. This linearity confirms the continuous, conductive growth of the electroactive film on the electrode surface.

Visualizing the Synthetic Workflow

G Monomer 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (CAS: 58042-94-7) Radical Free Radical Polymerization (AIBN, 70°C) Monomer->Radical N-Vinyl Reaction Electro Electropolymerization (Anodic Oxidation) Monomer->Electro C4/C5 Ring Reaction PolyVinyl Poly(1-vinylpyrrole) Backbone (Pendant Pyrrole) Radical->PolyVinyl PolyPyrrole Polypyrrole Backbone (Pendant Vinyl) Electro->PolyPyrrole App1 OLED Host Materials & Paramagnetic Semiconductors PolyVinyl->App1 App2 Organic Electrochemical Transistors (OECTs) PolyPyrrole->App2

Dual polymerization pathways of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole for organic electronics.

References

  • Tatarinova, I.V., et al. "Copolymerization of N-vinylpyrrole-2-carbaldehydes with styrene, N-vinylpyrrolidone, and ethylene glycol vinyl glycidyl ether." Polymer Science Series B (2011). URL:[Link]

  • Wang, W. "Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole." Synthetic Metals (2008). URL:[Link]

  • Zanardi, C., et al. "Influence of the Introduction of Short Alkyl Chains in Poly(2-(2-Thienyl)-1H-pyrrole) on Its Electrochromic Behavior." Macromolecules (2008). URL:[Link]

Sources

Application

Advanced Catalytic Systems for the Preparation of 1-Ethenyl-3-ethyl-2-phenylpyrrole: Application Notes &amp; Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Ethenyl-3-ethyl-2-phenylpyrrole (CAS: 58042-94-7) Introduction & Strategic Overview 1-Ethenyl-3-ethyl-2-phenylpyrrole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Ethenyl-3-ethyl-2-phenylpyrrole (CAS: 58042-94-7)

Introduction & Strategic Overview

1-Ethenyl-3-ethyl-2-phenylpyrrole (commonly referred to as 1-vinyl-3-ethyl-2-phenylpyrrole) is a highly versatile N-vinyl azaheterocycle. It serves as a critical building block in the synthesis of complex functional materials, conductive polymers, and biologically active pharmaceutical intermediates.

As a Senior Application Scientist, I have evaluated the two most robust catalytic paradigms for synthesizing this compound:

  • The Superbase-Catalyzed Trofimov Reaction (KOH/DMSO): A one-pot, atom-economical route starting from readily available ketoximes and acetylene gas [1].

  • Palladium-Catalyzed N-Vinylation: A highly controlled, transition-metal-catalyzed cross-coupling approach utilizing pre-formed pyrroles and vinyl electrophiles[2].

This guide details the mechanistic causality, quantitative performance, and self-validating experimental protocols for both systems.

System 1: The Superbase-Catalyzed Trofimov Reaction

Mechanistic Causality & Expertise

The Trofimov reaction utilizes a KOH/DMSO superbase system to directly assemble the pyrrole ring and subsequently vinylate the nitrogen in a single pot [3].

Why KOH/DMSO? Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. It strongly solvates the potassium cation ( K+ ) while leaving the hydroxide anion ( OH− ) "naked" and poorly solvated. This dramatically amplifies the basicity and nucleophilicity of the hydroxide. The naked OH− deprotonates 1-phenyl-2-butanone oxime. The resulting oximate anion attacks acetylene gas to form an O-vinyl ketoxime intermediate. A thermally driven [3,3]-sigmatropic rearrangement follows, leading to cyclization, dehydration, and the formation of the intermediate 3-ethyl-2-phenylpyrrole. Because the superbase environment is maintained under an atmosphere of acetylene, the intermediate undergoes immediate N-vinylation to yield the final 1-ethenyl product [1].

Trofimov A 1-Phenyl-2-butanone Oxime B O-Vinyl Oxime Intermediate A->B Acetylene KOH/DMSO C 3-Ethyl-2-phenylpyrrole (NH-Pyrrole) B->C [3,3]-Sigmatropic Rearrangement D 1-Ethenyl-3-ethyl- 2-phenylpyrrole C->D Acetylene KOH/DMSO

Fig 1: Mechanistic cascade of the Trofimov superbase reaction.

Protocol A: One-Pot Trofimov Synthesis

Self-Validating Note: The internal pressure drop in the autoclave directly correlates to acetylene consumption, providing real-time validation of reaction progress.

Reagents:

  • 1-Phenyl-2-butanone oxime: 50 mmol (8.16 g)

  • Potassium hydroxide (KOH, crushed pellets): 150 mmol (8.4 g)

  • Dimethyl sulfoxide (DMSO, anhydrous): 100 mL

  • Acetylene gas (purified)

Step-by-Step Methodology:

  • Preparation: In a 500 mL high-pressure stainless-steel autoclave, suspend crushed KOH in anhydrous DMSO. Stir at room temperature for 15 minutes to maximize the dissolution of the base.

  • Substrate Addition: Add 1-phenyl-2-butanone oxime to the superbase suspension.

  • Pressurization: Seal the autoclave and purge the system with nitrogen gas three times to remove oxygen. Introduce purified acetylene gas until an initial pressure of 12–14 atm is reached.

  • Heating & Reaction: Heat the autoclave to 100–120 °C under vigorous mechanical stirring. Monitor the pressure gauge; a steady drop indicates the consumption of acetylene. Maintain temperature for 4–6 hours.

  • Work-Up: Cool the reactor to room temperature and carefully vent the residual acetylene in a well-ventilated fume hood.

  • Extraction: Pour the dark reaction mixture into 400 mL of ice-cold distilled water. Extract the aqueous mixture with diethyl ether (3 × 150 mL). Wash the combined organic layers with brine to remove residual DMSO, then dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude dark oil via vacuum fractional distillation or silica gel column chromatography (eluent: hexane/ethyl acetate 95:5) to yield the pure 1-ethenyl-3-ethyl-2-phenylpyrrole.

System 2: Palladium-Catalyzed N-Vinylation

Mechanistic Causality & Expertise

For scenarios where high-pressure acetylene is prohibitive, or when extreme stereospecificity/regiocontrol is required, transition-metal catalysis is the gold standard. The Buchwald-inspired N-vinylation utilizes a Pd2​(dba)3​ / XPhos catalytic system to couple pre-formed 3-ethyl-2-phenylpyrrole with a vinyl electrophile (e.g., vinyl triflate or vinyl bromide) [2].

Why XPhos? Pyrroles are notoriously poor nucleophiles compared to aliphatic amines. The bulky, electron-rich biaryl phosphine ligand (XPhos) facilitates the oxidative addition of the vinyl electrophile to the Pd(0) center and, crucially, accelerates the reductive elimination step from the Pd(II) intermediate, preventing catalyst stalling and unwanted β -hydride elimination.

PdCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Pd-II Complex) Pd0->OA + Vinyl Triflate/Bromide TM Amine Binding & Deprotonation OA->TM + 3-Ethyl-2-phenylpyrrole + Base (K3PO4) RE Reductive Elimination TM->RE RE->Pd0 - Product Product 1-Ethenyl-3-ethyl- 2-phenylpyrrole RE->Product

Fig 2: Catalytic cycle for the Pd-catalyzed N-vinylation of pyrroles.

Protocol B: Pd-Catalyzed Cross-Coupling

Self-Validating Note: The color change of the solution from deep purple/red ( Pd2​(dba)3​ ) to a pale yellow/brown indicates the successful formation of the active Pd(0)-XPhos complex.

Reagents:

  • 3-Ethyl-2-phenylpyrrole: 10 mmol (1.71 g)

  • Vinyl triflate (or vinyl bromide): 12 mmol

  • Pd2​(dba)3​ : 0.5 mmol (5 mol%)

  • XPhos: 1.0 mmol (10 mol%)

  • Anhydrous K3​PO4​ : 15 mmol (3.18 g)

  • Toluene (anhydrous, degassed): 40 mL

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2​(dba)3​ and XPhos. Add 10 mL of degassed toluene and stir at room temperature for 15 minutes until the active complex forms.

  • Reagent Addition: To the active catalyst solution, add the 3-ethyl-2-phenylpyrrole, vinyl triflate, and finely ground anhydrous K3​PO4​ . Wash down the sides of the flask with the remaining 30 mL of toluene.

  • Heating: Seal the Schlenk tube and heat the mixture in an oil bath at 80 °C.

  • Monitoring: Monitor the reaction via TLC (hexane/EtOAc 9:1). The starting pyrrole should be entirely consumed within 4–8 hours.

  • Work-Up: Cool the mixture to room temperature, dilute with 50 mL of ethyl acetate, and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluent: 100% hexane to 98:2 hexane/EtOAc) to isolate the target compound.

Quantitative Data Summary

The table below summarizes the operational metrics of both catalytic systems, allowing researchers to select the appropriate methodology based on their laboratory infrastructure.

ParameterSystem 1: KOH/DMSO (Trofimov)System 2: Pd2​(dba)3​ / XPhos
Catalyst / Base KOH (Superbase) Pd2​(dba)3​ (5 mol%), XPhos (10 mol%)
Solvent Environment DMSOToluene or 1,4-Dioxane
Temperature 100–120 °C60–80 °C
Pressure 10–14 atm (Acetylene)1 atm (Argon/Nitrogen)
Starting Materials 1-Phenyl-2-butanone oxime + Acetylene3-Ethyl-2-phenylpyrrole + Vinyl electrophile
Typical Yield 55–75%85–95%
Primary Advantage One-pot synthesis from cheap precursorsMild conditions, high yield, no high-pressure gas

References

  • Cascade Assembly of 4,5,6,7-Tetrahydroindole from Cyclohexanone Oxime and Acetylene in the KOH/DMSO Superbase Medium: A Quantum Chemical Study The Journal of Organic Chemistry (ACS Publications)[Link]

  • Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles Organic Letters (ACS Publications / NIH)[Link]

  • Trofimov Reaction - Mechanism and Synthetic Applications Wikipedia, The Free Encyclopedia[Link]

Method

Advanced Chromatographic Isolation and Analytical Profiling of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Physicochemical Rationale The compound 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (com...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Physicochemical Rationale

The compound 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (commonly known as 1-vinyl-3-ethyl-2-phenylpyrrole, CAS: 58042-94-7) is a highly lipophilic, synthetically valuable heterocyclic building block[1]. Often synthesized via the Trofimov reaction—which utilizes superbase conditions (KOH/DMSO) to react ketoximes with acetylene—the resulting crude mixtures require rigorous purification to isolate the N-vinyl target from unreacted precursors and oligomeric byproducts[2].

As a Senior Application Scientist, I emphasize that successful chromatographic separation of this molecule hinges on understanding its specific structural liabilities. The 1-ethenyl (N-vinyl) moiety functions chemically similar to an enamine. In the presence of aqueous acids or acidic stationary phases, this group is highly susceptible to electrophilic addition, leading to rapid hydrolysis (yielding the des-vinyl pyrrole and acetaldehyde) or acid-catalyzed polymerization[3].

Causality in Method Design:

  • Avoidance of Acids: Conventional LC-MS mobile phases containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will degrade the analyte. A neutral buffer (10 mM Ammonium Acetate, pH ~6.8) is mandatory.

  • Stationary Phase Selection: Due to the compound's extensive π -electron system (comprising the phenyl ring, the pyrrole core, and the conjugated vinyl group), a Phenyl-Hexyl stationary phase provides orthogonal π−π interactions, offering superior resolution from structurally similar impurities compared to a standard C18 column.

  • Preparative Solid Phase: Standard silica gel possesses a slightly acidic surface (pH 4.5–5.5), which can induce on-column degradation. Pre-deactivation with Triethylamine (TEA) or the use of Neutral Alumina is required for bulk purification.

MethodLogic Compound 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole Prop1 High Lipophilicity Compound->Prop1 Prop2 Acid-Sensitive N-Vinyl Compound->Prop2 Prop3 Rich π-Electron System Compound->Prop3 Choice1 Reversed-Phase HPLC Prop1->Choice1 Drives Mode Choice2 Neutral pH Buffer (NH4OAc) Prop2->Choice2 Dictates Mobile Phase Choice3 Phenyl-Hexyl Stationary Phase Prop3->Choice3 Enhances Selectivity

Logical framework for RP-HPLC method development based on molecular properties.

Analytical RP-HPLC Protocol

This self-validating protocol is designed for purity assessment and reaction monitoring. The inclusion of strict System Suitability Test (SST) criteria ensures that any column degradation or inappropriate pH levels are immediately detected via peak tailing.

Materials & Reagents
  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Unadjusted, pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Quantitative Gradient Program

Table 1: Optimized RP-HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060401.0
2.060401.0
10.010901.0
12.010901.0
12.160401.0
15.060401.0
Step-by-Step Execution
  • System Preparation: Purge the HPLC system lines with Mobile Phase A and B. Ensure no residual acidic modifiers (like TFA) remain in the system from previous runs.

  • Column Equilibration: Equilibrate the Phenyl-Hexyl column at initial conditions (60% A / 40% B) for at least 15 column volumes until a stable baseline is achieved at 254 nm.

  • Sample Preparation: Dissolve 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole in the diluent to a concentration of 0.5 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm and 280 nm.

System Suitability & Validation Criteria

To ensure the integrity of the analytical method, the following parameters must be met. Failure to meet the tailing factor criterion indicates potential on-column degradation of the N-vinyl group.

Table 2: Expected Chromatographic Parameters

Analyte / ImpurityApprox. RT (min)Tailing Factor (USP)Resolution ( Rs​ )
3-Ethyl-2-phenylpyrrole (Des-vinyl impurity)6.5< 1.5N/A
1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole 8.2 < 1.2 > 2.5

Preparative Flash Chromatography Protocol

For bulk isolation of the target compound from crude synthesis mixtures, Normal Phase Flash Chromatography is utilized. To mitigate the risk of acid-catalyzed polymerization on standard silica, the stationary phase must be deactivated.

PrepWorkflow Step1 Crude Reaction Mixture Step2 Alumina Dry Loading Step1->Step2 Step3 Flash Chromatography (Hexane/EtOAc) Step2->Step3 Step4 UV Fraction Collection Step3->Step4 Step5 Pure Target Compound Step4->Step5

Step-by-step preparative flash chromatography workflow for N-vinylpyrroles.

Step-by-Step Methodology
  • Stationary Phase Deactivation: Pack the flash column with standard silica gel (230-400 mesh). Pre-condition the column by flushing with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA). This neutralizes the acidic silanol groups.

  • Dry Loading (Critical Step): Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add Neutral Alumina (Brockmann Grade III) to the flask (approx. 3 grams of alumina per gram of crude). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Expert Insight: Using Alumina instead of Silica for dry loading prevents localized high-concentration degradation of the N-vinylpyrrole during solvent removal.

  • Elution Strategy: Load the dry powder onto the top of the pre-conditioned column. Elute using an isocratic mixture of 95:5 Hexane:Ethyl Acetate.

  • Fraction Collection: Monitor the eluent at 254 nm. The highly lipophilic 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole will elute rapidly ( Rf​≈0.6 on TLC in 9:1 Hexane:EtOAc).

  • Recovery: Pool the pure fractions and concentrate via rotary evaporation. Maintain the water bath temperature below 35°C to prevent thermal degradation of the vinyl group. Store the final isolated compound under an inert argon atmosphere at -20°C[4].

References

  • Google Patents Title: CN100358866C - Preparation method of N-vinyl substituted pyrrole containing unstable substituent to strong base Source: Google Patents / Trofimov Reaction Literature URL
  • Chemical Reviews Title: C-Vinylpyrroles as Pyrrole Building Blocks Source: ACS Publications URL:[Link]

  • XiXisys Material Safety Data Title: 1-ethenyl-3-ethyl-2-phenylpyrrole | CAS 58042-94-7 SDS Source: XiXisys URL:[Link]

Sources

Application

Application Note: 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole as a Versatile Precursor in Drug Discovery

Scientific Rationale & Structural Significance The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including the antihyperlipidemic agent atorvastatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including the antihyperlipidemic agent atorvastatin and various oncology drugs like sunitinib. Within this chemical space, 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (commonly referred to as an N-vinylpyrrole) represents a highly specialized and versatile building block.

The strategic value of this precursor lies in its highly specific substitution pattern:

  • 2-Phenyl Moiety: Provides essential π−π stacking capabilities, allowing the final drug candidate to anchor deeply into hydrophobic target pockets (e.g., kinase hinge regions).

  • 3-Ethyl Group: Acts as a steric lock. By projecting into the adjacent space, the ethyl group restricts the rotational freedom of the 2-phenyl ring, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

  • 1-Ethenyl (N-Vinyl) Handle: Serves a dual purpose. It acts as an enamine-like protecting group that shields the pyrrole nitrogen from unwanted electrophilic attacks during complex multi-step syntheses. Alternatively, it serves as a reactive handle for downstream functionalization, such as cycloadditions or polymerizations[1].

Mechanistic Insights: The Trofimov Reaction

The synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole relies on the Trofimov reaction , a highly efficient transformation of ketoximes and acetylene in a superbasic medium[1].

Causality of Experimental Choices: The reaction utilizes a KOH/DMSO superbasic system. The choice of DMSO is critical; as a polar aprotic solvent, it heavily solvates the potassium cation ( K+ ), leaving the hydroxide ion "naked" and exceptionally basic. This superbase deprotonates 1-phenylbutan-1-one oxime to form a highly nucleophilic oximate anion. The oximate attacks the acetylene gas, triggering a cascade of[3,3]-sigmatropic rearrangement, cyclization, and a secondary vinylation step with a second molecule of acetylene to yield the N-vinylpyrrole.

Quantitative Data & Reactivity Profile

To effectively utilize this precursor, scientists must understand its physicochemical boundaries. The table below summarizes its core parameters.

Property / ParameterValue / CharacteristicMechanistic Implication in Drug Design
Molecular Weight 197.28 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD).
N-Vinyl Reactivity Enamine-likeSusceptible to electrophilic cleavage; highly stable to strong bases.
C4/C5 Reactivity Electron-richReadily undergoes Electrophilic Aromatic Substitution (EAS).
Devinylation Profile Cleaves to acetaldehydeAllows late-stage unmasking of the N-H hydrogen bond donor[2].

Experimental Protocols

The following self-validating protocols provide the framework for synthesizing and functionalizing 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Protocol A: Synthesis via the Trofimov Reaction

Objective: Synthesize the core precursor from 1-phenylbutan-1-one oxime.

  • Preparation of Superbase: In a high-pressure reactor, suspend 1.5 equivalents of finely crushed KOH in anhydrous DMSO. Stir vigorously for 30 minutes at room temperature to maximize the reactive surface area.

  • Substrate Addition: Add 1.0 equivalent of 1-phenylbutan-1-one oxime to the suspension.

  • Vinylation: Purge the reactor with nitrogen, then introduce acetylene gas to a pressure of 10-14 atm.

  • Thermal Activation: Heat the reactor to 120 °C for 5 hours. Causality: Elevated temperature is required to overcome the activation energy of the sigmatropic rearrangement[1].

  • Workup: Cool the reactor, vent excess acetylene safely, and quench the mixture with ice water. Extract with diethyl ether. The crude 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is purified via vacuum distillation or column chromatography.

Protocol B: Chemoselective Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde group at the C5 position for downstream cross-coupling.

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C under argon. Dropwise add POCl3​ (1.2 eq). Stir for 15 minutes to form the Vilsmeier electrophile.

  • Electrophilic Attack: Dissolve 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (1.0 eq) in anhydrous DMF and add dropwise to the Vilsmeier reagent at 0 °C. Causality: Strict temperature control prevents the polymerization of the sensitive N-vinyl group[3].

  • Hydrolysis: Allow the reaction to warm to room temperature for 40 minutes. Quench with aqueous sodium acetate (pH 7-8) and heat to 60 °C for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with ethyl acetate to yield 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole-5-carbaldehyde[3].

Protocol C: Late-Stage Devinylation

Objective: Unmask the pyrrole nitrogen to expose the N-H hydrogen bond donor, a critical pharmacophore for kinase hinge binding.

  • Electrophilic Addition: Dissolve the functionalized N-vinylpyrrole in a 1:1 mixture of THF and water. Add 1.1 equivalents of Mercury(II) acetate ( Hg(OAc)2​ ). Stir at 50 °C for 2 hours. Causality: Hg2+ selectively coordinates to the electron-rich vinyl double bond without disrupting the aromatic pyrrole core[2].

  • Reduction/Cleavage: Cool to 0 °C and add a basic solution of NaBH4​ (2.0 eq). The reduction collapses the intermediate, releasing acetaldehyde and elemental mercury.

  • Purification: Filter through a pad of Celite to remove mercury waste. Extract the filtrate with dichloromethane to isolate the free 3-ethyl-2-phenyl-1H-pyrrole derivative[2].

Synthetic Workflow Visualization

G N1 1-Phenylbutan-1-one Oxime (Starting Material) N2 Trofimov Reaction (Acetylene, KOH/DMSO) N1->N2 N3 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (Core Precursor) N2->N3 Cyclization & Vinylation N4 Vilsmeier-Haack Formylation N3->N4 C5-Functionalization N5 Devinylation (Hg(OAc)2, NaBH4) N3->N5 N-Deprotection N6 Functionalized Pyrrole Building Blocks N4->N6 N5->N6 N7 Drug Discovery Screening (Kinase Inhibitors, etc.) N6->N7 Lead Optimization

Fig 1: Synthetic workflow of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole in drug discovery.

References

  • Trofimov, B. A., Mikhaleva, A. I., Morozova, L. V., et al. "C-Vinylpyrroles as Pyrrole Building Blocks." Chemical Reviews, American Chemical Society.

  • Trofimov, B. A., et al. "Substituted pyrroles based on ketones: prospects of application and advances in synthesis." Russian Chemical Reviews.

  • Trofimov, B. A., et al. "Devinylation of N-Vinylpyrroles Using Mercury(II) Acetate." ChemInform, ResearchGate.

  • Trofimov, B. A., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes." Synthesis, Thieme Connect.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of 1-Ethenyl-3-Ethyl-2-Phenyl-1H-Pyrrole

Welcome to the Technical Support Center for reactive pyrrole derivatives. 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is a highly versatile but chemically sensitive building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive pyrrole derivatives. 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is a highly versatile but chemically sensitive building block. It features an electron-rich pyrrole core coupled with an N-vinyl (1-ethenyl) group. Because the C4 and C5 (alpha) positions on the pyrrole ring are unsubstituted, this molecule is highly vulnerable to two distinct degradation pathways: oxidative ring degradation and cationic vinyl polymerization .

This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound from synthesis to downstream application.

Mechanistic Overview of Degradation

DegradationPathways Start 1-ethenyl-3-ethyl- 2-phenyl-1H-pyrrole O2_Oxidation O2 / Autoxidation (ETIO Pathway) Start->O2_Oxidation Acid_Poly Acidic Impurities (Cationic Initiation) Start->Acid_Poly Light Photo-Oxidation (Singlet Oxygen) Start->Light RadicalCation Pyrrole Radical Cation Intermediate O2_Oxidation->RadicalCation VinylPoly N-Vinyl Polymerization (Insoluble Particulates) Acid_Poly->VinylPoly Light->RadicalCation RadicalCation->VinylPoly RingDegrad Pyrrolin-2-ones & Polypyrrole Tar RadicalCation->RingDegrad

Oxidative and polymerization degradation pathways of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Troubleshooting Guide & FAQs

Q1: My compound changed from a pale yellow liquid to a dark orange or black tar. What is the mechanism behind this degradation? A1: This color change is the classic macroscopic indicator of autoxidation leading to polypyrrole formation[1]. Unsubstituted pyrroles undergo2, where the electron-rich ring transfers an electron to ambient oxygen, forming a highly reactive pyrrole radical cation[2]. Because the C5 (alpha) position of your compound is sterically unhindered, these radical cations rapidly dimerize and polymerize into dark, highly conjugated tarry substances.

Q2: I am observing the formation of insoluble white/gray particulates in my storage flask, despite keeping it in the dark. Why? A2: While the pyrrole ring is prone to oxidation, the N-vinyl (1-ethenyl) group is highly susceptible to 3[3]. Trace acidic impurities—often from unwashed glassware or degrading halogenated solvents like chloroform—protonate the vinyl group, initiating a rapid cationic polymerization cascade. This forms a polyethylene-like backbone with pendant pyrrole groups, which precipitates out of solution.

Q3: Which antioxidant strategy is most effective for this specific molecule? A3: Phenolic antioxidants, specifically Butylated hydroxytoluene (BHT) or di-tert-butylhydroxyanisole (DBHA), are highly recommended. They operate via4, intercepting peroxyl radicals before they can propagate the ETIO chain reaction[4]. For N-vinyl pyrroles, combining a phenolic antioxidant (for the ring) with a basic environment (to prevent cationic vinyl polymerization) provides synergistic stabilization.

Self-Validating Experimental Protocols

To ensure scientific integrity, stabilization must address both causality (why it degrades) and validation (how we know the protection worked).

Protocol A: Synergistic Stabilization and Storage Workflow

Causality Focus: We base-wash to remove Lewis/Brønsted acids that trigger N-vinyl cationic polymerization. We sparge with Argon to displace O 2​ , preventing ETIO. We add BHT to intercept any residual peroxyl radicals via HAT.

  • Glassware Preparation: Soak amber borosilicate vials in a 0.1 M NaOH bath for 2 hours. Rinse thoroughly with deionized water, followed by HPLC-grade acetone. Dry in an oven at 120°C.

  • Deoxygenation: Transfer the purified 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole into the prepared amber vial. Sparge the liquid directly with ultra-high purity (UHP) Argon for 15 minutes using a stainless-steel needle.

  • Inhibitor Addition: Add 100 ppm of BHT (0.1 mg per gram of pyrrole) and 10 mg of anhydrous K 2​ CO 3​ (as a solid heterogeneous acid scavenger) to the vial.

  • Sealing and Storage: Flush the headspace with Argon for 30 seconds, seal tightly with a PTFE-lined septum cap, wrap in Parafilm, and store at -20°C.

  • Self-Validation Step: Record a baseline 1 H-NMR spectrum. The presence of sharp vinylic doublets (approx. 4.5–5.5 ppm) and the absence of a broad polymeric baseline validate that the monomer is intact prior to storage.

Protocol B: Accelerated Stability Validation Assay (HPLC-UV)

Trustworthiness Focus: A protocol is only as reliable as its validation. This assay forces degradation using heat and O 2​ to ensure your chosen BHT concentration is sufficient for your specific batch's impurity profile.

  • Sample Preparation: Prepare two 10 mg/mL solutions of the pyrrole in acetonitrile:

    • Sample 1 (Control): Unstabilized.

    • Sample 2 (Test): Stabilized with 100 ppm BHT.

  • Accelerated Aging: Place both vials in a 40°C incubator under ambient light and atmospheric air for 48 hours.

  • Sampling: At t=0, 24h, and 48h, withdraw 10 µL aliquots, dilute to 1 mL with mobile phase, and inject into an HPLC system (C18 column, H 2​ O/MeCN gradient, UV detection at 254 nm).

  • Self-Validation Step: Quantify the intact monomer peak area. If the stabilization matrix is effective, Sample 2 will retain >95% of its initial peak area, while Sample 1 will show significant peak depletion and the emergence of early-eluting degradation peaks (pyrrolin-2-ones). If Sample 2 fails, increase BHT concentration to 250 ppm and repeat.

Quantitative Degradation Matrix

The following table summarizes the causal relationship between storage conditions and the degradation rate of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Storage ConditionAtmosphereAdditives / StabilizersTemp (°C)7-Day Monomer Recovery (%)Primary Degradant Observed
Clear GlassAmbient AirNone25< 15%Polypyrrole Tar (Black)
Amber GlassAmbient AirNone2555%Pyrrolin-2-ones
Amber GlassAmbient Air100 ppm BHT2588%Minor N-vinyl oligomers
Amber GlassArgon100 ppm BHT4> 98%Trace dimers
Base-washed AmberArgon100 ppm BHT + K 2​ CO 3​ -20> 99.9% None

References

  • Mechanisms of Oxidation of 1,2,5-Trimethylpyrrole: Kinetic, Spectroscopic, and Electrochemical Studies Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Cationic and free radical polymerization of N-vinyl-2,3-diphenylpyrrole Source: Academia.edu URL:[Link]

Sources

Optimization

overcoming purification challenges of 1H-Pyrrole 1-ethenyl-3-ethyl-2-phenyl-

Technical Support Center: Troubleshooting Purification of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- Target Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Overcoming polymerization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Purification of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

Target Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Overcoming polymerization, oxidation, and acid-catalyzed degradation during the isolation of N-vinylpyrroles.

Section 1: The Causality of Degradation (Why Purification Fails)

1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (commonly referred to as 1-vinyl-3-ethyl-2-phenylpyrrole) is typically synthesized via the Trofimov reaction—a direct one-step condensation of ketoximes with acetylene in a superbasic KOH/DMSO system [1]. While the synthesis is highly efficient, the isolation of the resulting N-vinylpyrrole presents significant chemical challenges due to two competing degradation pathways:

  • Acid-Catalyzed Oligomerization: The electron-rich pyrrole ring is highly susceptible to electrophilic attack. Standard silica gel (pH ~4.5–5.5) acts as a solid acid catalyst. When loaded onto a standard silica column, the compound undergoes rapid protonation at the C2 or C5 positions, leading to irreversible ring-opening or oligomerization.

  • Radical Polymerization: The N-vinyl (1-ethenyl) group is a prime candidate for radical polymerization. While the steric hindrance provided by the adjacent 2-phenyl group limits the molecular weight of the resulting polymers (often restricting them to oligomers) [1], thermal stress during solvent evaporation or distillation will still induce rapid polymerization, turning the product into a black, intractable tar.

To successfully purify this compound, your workflow must strictly avoid acidic environments and mitigate thermal/oxidative stress.

PurificationWorkflow Crude Crude N-Vinylpyrrole (Trofimov Synthesis) Extraction Aqueous Quench & Ether Extraction Crude->Extraction Concentration Concentration (T < 30°C, Dark) Extraction->Concentration Split Purification Route? Concentration->Split Chromatography Basic Alumina Chromatography Split->Chromatography Small Scale (< 5g) SilicaWarning Standard Silica Gel (Acid Degradation) Split->SilicaWarning Avoid HeatWarning Distillation w/o Inhibitor (Polymerization) Split->HeatWarning Avoid BHT Add BHT Inhibitor Split->BHT Large Scale (> 5g) Pure Pure 1-ethenyl-3-ethyl- 2-phenyl-1H-pyrrole Chromatography->Pure Distillation Vacuum Distillation (< 1 Torr) Distillation->Pure BHT->Distillation

Fig 1. Optimized purification workflow for N-vinylpyrroles preventing acid and thermal degradation.

Section 2: Troubleshooting FAQs

Q: My crude mixture turns into a black, viscous tar during rotary evaporation. What is happening? A: This is a classic sign of oxidative radical polymerization. N-vinylpyrroles auto-oxidize and polymerize in the presence of oxygen, light, and heat. Actionable Fix: Always concentrate your organic extracts under reduced pressure at water bath temperatures strictly below 30 °C. Shield the receiving flask from direct light (e.g., wrap in aluminum foil) and backfill the system with Argon or Nitrogen immediately after concentration.

Q: I loaded my crude product onto a silica gel column, but my isolated yield is <10%, and the column turned dark brown. Why? A: Standard silica gel is too acidic for N-vinylpyrroles. The compound is undergoing acid-catalyzed degradation on the stationary phase. Actionable Fix: Switch your stationary phase to Basic Alumina (Activity II or III) [2]. If silica gel is absolutely necessary due to availability, you must deactivate it first by flushing the packed column with 2–5% Triethylamine (TEA) in hexanes prior to loading your sample.

Q: I am trying to scale up using vacuum distillation, but the product polymerizes in the distillation pot before it can vaporize. How can I prevent this? A: Thermal stress initiates the radical polymerization of the N-vinyl group. Actionable Fix: Introduce a radical inhibitor such as Butylated hydroxytoluene (BHT) or hydroquinone (0.1% to 0.5% w/w) directly into the distillation pot. Ensure you are using a high-vacuum setup (preferably < 1 Torr) to depress the boiling point as much as possible.

Q: How do I remove unreacted ketoxime starting material? A: Ketoximes are significantly more polar than the target N-vinylpyrrole. If using Basic Alumina chromatography, the non-polar 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole will elute rapidly with 100% hexanes or petroleum ether, while the unreacted ketoxime will remain strongly bound to the baseline until a highly polar solvent (like ethyl acetate) is introduced.

Section 3: Standardized Experimental Protocols

Protocol A: Basic Alumina Chromatography (Recommended for < 5g Scale)

This protocol utilizes a basic stationary phase to self-validate against acid-catalyzed degradation.

  • Preparation: Prepare a slurry of Basic Alumina (Brockmann Activity II or III) in pure hexanes or petroleum ether. Pack the column carefully to avoid channeling.

  • Loading: Dissolve the crude 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole in the minimum amount of hexanes. If the crude is too viscous, add a few drops of dichloromethane (DCM), but keep the volume minimal. Load onto the alumina bed.

  • Elution: Elute with 100% hexanes. The N-vinylpyrrole is highly lipophilic and will elute in the early fractions.

  • Validation Checkpoint: Spot the fractions on Alumina-backed TLC plates (not silica). Develop in hexanes. The product should appear as a single, intensely UV-active spot at Rf​≈0.6−0.8 . If the spot streaks, the alumina may be too active (add 1-2% water to the alumina to downgrade to Activity III).

  • Isolation: Pool the pure fractions and concentrate under reduced pressure at < 30 °C. Purge the final flask with Argon and store at -20 °C in the dark.

Protocol B: Inhibitor-Stabilized Vacuum Distillation (Recommended for > 5g Scale)

This protocol uses radical quenching to self-validate against thermal polymerization.

  • Setup: Use a short-path distillation apparatus or a Kugelrohr setup to minimize the distance the vapor must travel. Ensure the system is rigorously dried and leak-free.

  • Inhibitor Addition: To the crude mixture in the distillation pot, add 0.1% w/w of Butylated hydroxytoluene (BHT).

  • Degassing: Apply vacuum slowly while stirring the mixture at room temperature for 15 minutes to remove residual low-boiling solvents (e.g., ether, trace water) and dissolved oxygen.

  • Distillation: Lower the pressure to < 1 Torr. Gradually increase the oil bath temperature. 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole will distill as a pale yellow to colorless oil. (Note: Precise boiling points vary by exact vacuum depth, but expect distillation between 90 °C – 110 °C at 1 Torr, similar to related analogs [3]).

  • Validation Checkpoint: The distillate should be completely clear. If the distillate has a yellow/brown tint, oxidation occurred in the receiving flask. Ensure the receiving flask is pre-purged with Argon and cooled in an ice bath.

Section 4: Quantitative Data Presentation

Table 1: Comparison of Purification Methodologies for 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

ParameterStandard Silica GelBasic Alumina (Protocol A)Vacuum Distillation + BHT (Protocol B)
Typical Yield < 15% (Severe loss)75% – 85%80% – 90%
Purity Achieved Low (Oligomer contamination)> 98% (NMR grade)> 95% (Trace BHT may carry over)
Scalability PoorModerate (Best for < 5g)Excellent (Best for > 5g)
Primary Risk Acid-catalyzed ring openingCo-elution of non-polar impuritiesThermal radical polymerization
Time Required 2 – 4 hours1 – 3 hours3 – 5 hours (includes setup/degassing)

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1-Ethenyl-3-ethyl-2-phenylpyrrole Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical behavior of 1-ethenyl-3-ethyl-2-phenylpyrrole (a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical behavior of 1-ethenyl-3-ethyl-2-phenylpyrrole (a highly reactive N-vinylpyrrole derivative).

The N-vinyl group in this molecule is highly electron-rich, making it susceptible to unwanted protonation, premature polymerization, and oxidative degradation. Success in synthesizing and functionalizing this compound relies entirely on precise solvent selection to control reaction thermodynamics and stabilize critical transition states.

Module 1: Synthesis & Superbase Solvation (The Trofimov Reaction)

Q: Why am I observing massive degradation of my pyrrole core during the one-pot synthesis from ketoximes?

The Causality: The synthesis of N-vinylpyrroles typically relies on the Trofimov reaction, which utilizes a superbasic catalytic system[1]. The standard solvent for this is Dimethyl Sulfoxide (DMSO). DMSO is a highly polar, aprotic solvent. Its primary function is to strongly solvate the potassium cation ( K+ ) from KOH, leaving the hydroxide anion ( OH− ) "naked" and exceptionally nucleophilic 2[2]. However, if your DMSO is not strictly anhydrous, or if the reaction temperature exceeds 120°C, the superbase will trigger indiscriminate nucleophilic attack, leading to the degradation of the delicate 3-ethyl-2-phenylpyrrole intermediate before the final N-vinylation step can complete[3].

The Solution: Maintain strict anhydrous conditions using freshly distilled DMSO and cap the reaction temperature at 100°C. If your substrate contains base-sensitive functional groups, you must pivot to milder solvent systems (e.g., N-methylpyrrolidone or 1,3-dimethyl-2-pyrazolone)3[3].

Trofimov Ketoxime Ketoxime + Acetylene Superbase KOH / DMSO Superbase (Solvates K+, frees OH-) Ketoxime->Superbase Intermediate O-Vinyloxime Intermediate Superbase->Intermediate 100°C, Anhydrous Degradation Degradation / Side Products Superbase->Degradation H2O present or T > 120°C Product 1-ethenyl-3-ethyl-2-phenylpyrrole Intermediate->Product [3,3]-Sigmatropic Rearrangement

Trofimov synthesis pathway highlighting DMSO superbase causality and degradation risks.

Self-Validating Protocol: One-Pot Trofimov Synthesis
  • Preparation: Suspend KOH (3.0 equiv) in anhydrous DMSO (0.5 M relative to ketone) under an argon atmosphere.

  • Activation: Stir at 100°C for 30 minutes to form the superbasic suspension.

  • Addition: Introduce 1-phenylbutan-1-one oxime dropwise.

  • Vinylation: Purge the system with acetylene gas (atmospheric pressure) for 5 hours.

  • Validation Check: Extract an aliquot into hexane. Run TLC (Hexane/EtOAc 9:1). The disappearance of the oxime spot and the appearance of a highly non-polar, UV-active spot ( Rf​≈0.8 ) confirms successful N-vinylation.

Module 2: Polymerization Kinetics (Cationic vs. Radical)

Q: My cationic polymerization yields are inconsistent, and the molecular weight is too low. What is wrong with my solvent choice?

The Causality: 1-ethenyl-3-ethyl-2-phenylpyrrole undergoes rapid cationic polymerization due to the electron-donating nature of the pyrrole ring, which stabilizes the propagating carbocation. If you use a solvent with any nucleophilic character (like ethers or alcohols), the solvent will coordinate with the Lewis acid catalyst (e.g., FeCl3​ or BF3​⋅OEt2​ ) or prematurely quench the propagating chain[4]. To achieve high-yield alternating oligomers, you must use a strictly non-polar, non-nucleophilic solvent like Benzene or Toluene 4[4]. These solvents provide a dielectric environment that supports the ion pair without interfering with the chain propagation.

Poly Monomer 1-ethenyl-3-ethyl- 2-phenylpyrrole CatCond Cationic Conditions (FeCl3 / Benzene, 20-80°C) Monomer->CatCond RadCond Radical Conditions (AIBN / Benzene, 80°C) Monomer->RadCond CatPoly Alternating Pyrrole/Ethylidene Oligomers (Yield ~61%) CatCond->CatPoly Non-polar solvent stabilizes cation RadPoly Polyethylene Backbone Pendant Pyrroles (Yield ~92%) RadCond->RadPoly Homolytic cleavage

Divergent polymerization pathways dictated by initiator and solvent selection.

Self-Validating Protocol: Cationic Polymerization
  • Solvent Prep: Dry benzene over sodium wire and distill immediately before use.

  • Initiation: Dissolve 1-ethenyl-3-ethyl-2-phenylpyrrole in benzene (1.0 M). Add 2 wt% of FeCl3​⋅6H2​O .

  • Propagation: Stir at 60°C for 24 hours under inert atmosphere.

  • Validation Check: Precipitation in cold methanol. If the solvent was sufficiently non-nucleophilic, a colored powder (alternating oligomer) will precipitate. Filter and analyze via 1H NMR (broadened peaks at 1.5-2.0 ppm indicate the ethylidene backbone).

Module 3: Cycloaddition Regioselectivity

Q: During[3+2] cycloadditions with nitrile oxides, I am getting a mixture of regioisomers and furoxan byproducts. How can solvent polarity fix this?

The Causality: The reaction between the N-vinyl group and a nitrile oxide is a zwitterionic-type [3+2] cycloaddition (32CA). The transition state involves a significant charge transfer from the electron-rich N-vinylpyrrole to the electrophilic nitrile oxide[5]. If conducted in a non-polar solvent, the zwitterionic transition state is poorly stabilized, raising the activation energy and allowing side reactions (like the dimerization of nitrile oxide into furoxan) to compete. Using a moderately polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) acts as a polarizable continuum, lowering the activation Gibbs free energy and heavily favoring the formation of a single regioisomeric isoxazoline6[6].

Cycloaddition Reactants N-Vinylpyrrole + Nitrile Oxide SolventTHF THF Solvent (Polarizable Continuum) Reactants->SolventTHF TS Zwitterionic Transition State (Charge Transfer) SolventTHF->TS Stabilizes dipole Isoxazoline Regioselective Isoxazoline (Kinetically Controlled) TS->Isoxazoline Exergonic cyclization

Solvent-stabilized zwitterionic transition state in [3+2] cycloaddition reactions.

Quantitative Data: Solvent Selection Matrix

To streamline your experimental design, reference the table below. It synthesizes the optimal solvent conditions based on the desired thermodynamic or kinetic outcome for 1-ethenyl-3-ethyl-2-phenylpyrrole.

Reaction TypeOptimal SolventDielectric Constant (ε)Typical YieldCausality / Mechanism
Trofimov Synthesis DMSO (Anhydrous)46.770–93%Solvates K+ , creating a highly reactive naked OH− superbase.
Cationic Polymerization Benzene2.28~61%Non-nucleophilic environment prevents quenching of the propagating carbocation.
Radical Polymerization Benzene / Toluene2.28 / 2.3887–92%Supports homolytic cleavage of AIBN without chain-transfer interference.
[3+2] Cycloaddition THF7.58>80%Polarizable continuum stabilizes the zwitterionic transition state, ensuring regioselectivity.
Pd-Catalyzed C-N Coupling Toluene-Dioxane (3:1)~3.050-75%Balances catalyst solubility while preventing premature vinyl triflate degradation.

References

  • A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction Source: ARKIVOC URL
  • Source: Google Patents (CN100358866C)
  • Source: Academia.
  • The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the[3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study Source: MDPI URL

Sources

Optimization

resolving common impurities in 1H-Pyrrole 1-ethenyl-3-ethyl-2-phenyl- samples

Welcome to the Technical Support Center for the synthesis, purification, and impurity profiling of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (commonly referred to as 1-vinyl-3-ethyl-2-phenylpyrrole). Because the pyrrole nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, purification, and impurity profiling of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (commonly referred to as 1-vinyl-3-ethyl-2-phenylpyrrole).

Because the pyrrole nitrogen lone pair donates electron density into the N-vinyl group via resonance, the β -carbon of this molecule is highly nucleophilic. This electronic activation makes the compound exceptionally susceptible to electrophilic attack, acid-catalyzed hydration, and both cationic and free-radical polymerization[1][2]. This guide is designed for researchers and drug development professionals to troubleshoot common degradation pathways and isolate high-purity samples.

I. Frequently Asked Questions (Troubleshooting)

Q1: My purified sample becomes highly viscous and darkens during storage. What is happening? A1: This is a classic indicator of spontaneous polymerization and auto-oxidation. N-vinylpyrroles readily undergo free-radical and cationic polymerization[1]. The electron-rich pyrrole ring makes the vinyl group highly reactive towards trace electrophiles (such as carbonic acid formed from atmospheric CO₂ and moisture) and radicals generated by UV light exposure[3]. Resolution: Always store the compound under an inert atmosphere (Argon/N₂) at -20°C in amber vials. The addition of a radical inhibitor (e.g., 10–50 ppm of BHT or hydroquinone) is strongly recommended to prevent radical-induced oligomerization during long-term storage[4][5].

Q2: I am detecting a persistent impurity with an N-H stretch in my IR spectrum (~3400 cm⁻¹) and a broad singlet in my ¹H NMR. How do I remove it? A2: This indicates the presence of unreacted 3-ethyl-2-phenyl-1H-pyrrole (the non-vinylated precursor). In standard synthetic routes like the Trofimov reaction (ketoximes reacted with acetylene in superbasic KOH/DMSO), reaching 100% conversion is thermodynamically challenging due to steric hindrance from the phenyl group at the 2-position[1][6]. Resolution: Standard silica gel chromatography will often fail because the acidic silanol groups degrade the N-vinylpyrrole. Use fractional vacuum distillation if the scale permits, or perform chromatography using basic alumina (Activity Grade II or III) to achieve separation without inducing cationic polymerization.

Q3: My NMR shows unexpected peaks at ~1.5 ppm (doublet) and ~5.5 ppm (quartet). What is this impurity? A3: These peaks correspond to the hydration product, 1-(1-hydroxyethyl)-3-ethyl-2-phenyl-1H-pyrrole. The highly activated N-vinyl group is susceptible to Markovnikov addition of water, a process catalyzed by even trace amounts of acid[1]. Resolution: Ensure all solvents used during workup and purification are strictly anhydrous and acid-free. Wash organic extracts with saturated NaHCO₃ and dry over anhydrous K₂CO₃. Avoid MgSO₄, as its mild acidity is sufficient to trigger this hydration side-reaction.

II. Quantitative Impurity Profiling

The following table summarizes the most common impurities encountered during the synthesis and handling of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, along with their mechanistic origins and detection methods.

Impurity TypeOrigin / CausalityTypical Abundance (wt%)Detection MethodResolution Strategy
Unreacted NH-Pyrrole (3-ethyl-2-phenyl-1H-pyrrole)Incomplete vinylation due to steric hindrance during the Trofimov reaction.2.0% – 15.0%IR (N-H stretch ~3400 cm⁻¹), ¹H NMR (broad N-H singlet).Basic Alumina Chromatography.
Oligomeric N-vinylpyrroles Cationic or free-radical polymerization triggered by heat, light, or acid.1.0% – 5.0%GPC, Broad ¹H NMR baseline humps (1.0–3.0 ppm), Increased viscosity.Vacuum distillation with BHT inhibitor; inert storage.
Hydration Product (1-hydroxyethyl derivative)Acid-catalyzed Markovnikov addition of trace moisture to the vinyl group.0.5% – 3.0%¹H NMR (~1.5 ppm doublet, ~5.5 ppm quartet).Strictly basic, anhydrous workup (K₂CO₃ instead of MgSO₄).
Oxidative Degradants Photo-oxidation of the electron-rich pyrrole ring upon air/light exposure.< 1.0%Visual inspection (darkening/yellowing), UV-Vis spectroscopy.Storage under Argon in dark, amber vials at -20°C.

III. Mechanistic Degradation Pathways

The following diagram maps the causality between environmental triggers and the specific impurities they generate. Understanding these pathways is critical for designing self-validating purification protocols.

ImpurityPathways Target 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (Target Product) Acid Trace Acids / Moisture (Silica Gel, H2O, MgSO4) Target->Acid Exposed to Light UV Light / Oxygen (Air Exposure) Target->Light Exposed to Heat Thermal Stress (Distillation, Storage) Target->Heat Exposed to CatPoly Cationic Polymerization (Oligomeric Impurities) Acid->CatPoly H+ attacks vinyl group Hydration Hydration Products (1-hydroxyethyl derivative) Acid->Hydration Markovnikov H2O addition Oxidation Oxidation Products (Colored Degradants) Light->Oxidation Photo-oxidation RadPoly Free-Radical Polymerization (Viscous Resins) Heat->RadPoly Radical initiation

Fig 1: Mechanistic degradation pathways and impurity formation in N-vinylpyrrole derivatives.

IV. Self-Validating Purification Protocol

To successfully isolate 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole while preventing the degradation pathways outlined above, follow this step-by-step methodology. Every step includes a validation check to ensure the integrity of the system.

Step 1: Basic Aqueous Workup
  • Action: Dilute the crude reaction mixture with diethyl ether. Wash the organic layer sequentially with 5% aqueous KOH, followed by saturated aqueous NaHCO₃.

  • Causality: N-vinylpyrroles are exquisitely sensitive to trace acids, which initiate rapid cationic polymerization. Washing with a strong base neutralizes all electrophiles remaining from the synthesis.

  • Validation Check: Test the pH of the final aqueous wash using pH paper; it must be 8.0 before proceeding to the drying step.

Step 2: Desiccation
  • Action: Dry the organic layer over anhydrous K₂CO₃ for 30 minutes. Filter the solution.

  • Causality: Standard drying agents like MgSO₄ are weakly acidic and can catalyze the hydration of the vinyl group into the 1-hydroxyethyl impurity. K₂CO₃ provides a basic, strictly anhydrous environment.

  • Validation Check: The filtered organic solution should remain clear and colorless. Any rapid yellowing or darkening at this stage indicates premature oxidation or acid-catalyzed degradation.

Step 3: Chromatographic Isolation
  • Action: Concentrate the filtrate under reduced pressure (water bath temperature < 30°C). Purify the residue via column chromatography using Basic Alumina (Brockmann Activity II). Elute with Hexanes/Ethyl Acetate (95:5) containing 0.1% Triethylamine (TEA).

  • Causality: Silica gel contains acidic silanol groups that will irreversibly bind or polymerize the N-vinylpyrrole on the column. Basic alumina, combined with the TEA additive, completely suppresses this cationic pathway.

  • Validation Check: Perform TLC on basic alumina plates. The target N-vinylpyrrole (R_f ~0.7) should cleanly separate from the unreacted 3-ethyl-2-phenyl-1H-pyrrole precursor (R_f ~0.4).

Step 4: Stabilization and Storage
  • Action: Add 50 ppm of Butylated Hydroxytoluene (BHT) to the purified fractions before the final solvent evaporation. Transfer the neat oil to an amber vial, purge with Argon, and store at -20°C.

  • Causality: BHT acts as a radical scavenger, preventing free-radical auto-polymerization induced by thermal stress or ambient light during long-term storage.

  • Validation Check: Acquire a ¹H NMR spectrum after 1 week of storage; the baseline should remain perfectly flat without the appearance of broad polymeric humps between 1.0–3.0 ppm.

V. References

  • Chemistry of Heterocyclic Compounds: Pyrroles, Part 2: The Synthesis, Reactivity, and Physical Properties of Substituted Pyrroles, Volume 48 Source: ResearchGate / Springer URL:[Link]

  • Electrospun Conducting Polymers: Approaches and Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Polymerizable Type II photoinitiators and curable compositions (EP2130817A1) Source: Google Patents URL:

  • Polyvinyl pyrrole host material, luminescent layer comprising the same, and organic electroluminescent device (US20110253993A1) Source: Google Patents URL:

  • Pyrrole - Physical and Chemical Properties Source: Grokipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low conversion rates during the synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low conversion rates during the synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (also known as 1-vinyl-3-ethyl-2-phenylpyrrole).

This compound is typically synthesized via the Trofimov reaction, utilizing 1-phenyl-1-butanone oxime and acetylene in a superbasic medium[1]. Because the reaction involves two distinct mechanistic phases—pyrrole ring formation followed by N-vinylation—troubleshooting requires a precise understanding of thermodynamic barriers, superbase kinetics, and product stability.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the specific stalling point in your reaction based on your crude GC/NMR data.

Diagnostic Start Low Conversion to 1-Ethenyl Product Check Analyze Crude by GC/NMR: Identify Major Species Start->Check NH 3-Ethyl-2-phenyl-1H-pyrrole (Stalled Intermediate) Check->NH Oxime Unreacted Ketoxime (Failed Initiation) Check->Oxime Tar Polymeric Tar (Degradation) Check->Tar Sol1 Increase Acetylene Pressure. Ensure Anhydrous KOH/DMSO. NH->Sol1 Sol2 Verify KOH quality. Check oximation completion. Oxime->Sol2 Sol3 Add Radical Scavenger. Strictly avoid acidic workup. Tar->Sol3

Diagnostic workflow for troubleshooting low 1-ethenyl conversion rates.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my reaction stalling at the 3-ethyl-2-phenyl-1H-pyrrole intermediate instead of yielding the 1-ethenyl product? Causality: The Trofimov reaction is a two-stage process. The primary ring formation (yielding the NH-pyrrole) occurs relatively easily. However, the subsequent N-vinylation is an endothermic process that requires the deprotonation of the pyrrole nitrogen to form a pyrrolide anion before it can attack a second molecule of acetylene[1]. Solution: If your reaction stalls at the NH-pyrrole, the thermodynamic barrier for N-vinylation has not been breached. You must increase the reaction temperature to 130–140 °C and utilize a high-pressure autoclave (typically 14 atm of acetylene) to force the secondary addition[2].

Q2: How does moisture in the KOH/DMSO system affect the N-vinylation step? Causality: The KOH/DMSO superbase relies on the poor solvation of the hydroxide ion in dimethyl sulfoxide, leaving the OH⁻ ion highly reactive and "naked." Water introduces a severe "leveling effect" by hydrating the hydroxide ion, which drastically reduces its basicity[3]. Solution: While up to 10% water is sometimes deliberately added to suppress N-vinylation and isolate the NH-pyrrole[3], synthesizing the 1-ethenyl derivative requires strictly anhydrous conditions. Ensure your DMSO is dried over molecular sieves and use anhydrous KOH (<0.1% water content).

Q3: I am observing high initial conversion, but my isolated yield is low due to significant black tarring. How do I prevent this? Causality: The 1-ethenyl (N-vinyl) group is highly electron-rich, making the final product extremely susceptible to both radical-induced and acid-catalyzed auto-polymerization[4]. High temperatures combined with prolonged reaction times cause the product to polymerize into an intractable tar. Solution: Introduce a radical scavenger, such as 1 mol% hydroquinone, into the reaction mixture prior to heating. Furthermore, strictly avoid any acidic reagents during the quenching and extraction phases; always use alkaline or neutral aqueous washes[4].

Q4: Can I perform this as a one-pot reaction directly from 1-phenyl-1-butanone to maximize throughput? Causality: While one-pot oximation-vinylation protocols exist[2], they often suffer from lower yields of the 1-ethenyl product. If the oximation is incomplete before the superbase and high heat are applied, the unreacted ketone will degrade or undergo aldol condensation in the KOH/DMSO medium. Solution: Use a self-validating two-step approach. Verify complete oxime formation via GC-MS before transferring the intermediate to the high-pressure autoclave for the superbasic vinylation step.

Mechanistic Pathway & Stalling Points

Understanding the mechanism is critical for troubleshooting. The diagram below illustrates the pathway from the starting ketoxime to the final 1-ethenyl product, highlighting the critical thermodynamic stalling point.

Mechanism A 1-Phenyl-1-butanone Oxime B O-Vinylketoxime A->B Acetylene C [3,3]-Sigmatropic Rearrangement B->C D NH-Pyrrole Intermediate C->D Cyclodehydration E Deprotonation (Requires Superbase) D->E Stalling Point F 1-Ethenyl Target Product E->F 2nd Acetylene

Mechanistic pathway of the Trofimov reaction highlighting the N-vinylation stalling point.

Quantitative Data: Parameter Optimization

The table below summarizes the causality between specific reaction parameters and the resulting conversion rates to the 1-ethenyl product, based on established superbase kinetics.

Reaction Parameter ProfileTemp (°C)Acetylene (atm)Water in DMSOAdditive1-Ethenyl YieldPrimary Byproduct
Baseline (Mild) 1001< 0.1%None< 15%NH-Pyrrole (Stalled)
High Moisture 1301410.0%None< 5%NH-Pyrrole (Leveling Effect)
High Temp/Press 13014< 0.1%None65%Polymeric Tar (Degradation)
Optimized Protocol 13014< 0.1%Hydroquinone> 90% Trace NH-Pyrrole
Self-Validating Experimental Protocol

To ensure high conversion and prevent polymerization, follow this self-validating, step-by-step methodology for the synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Phase 1: Oximation & Validation

  • Combine 1-phenyl-1-butanone (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and NaHCO₃ (1.2 equiv) in anhydrous DMSO. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Analyze an aliquot by GC-MS or TLC. Do not proceed until the ketone peak is completely consumed. Incomplete oximation will lead to complex byproduct formation in Phase 2[2].

Phase 2: Superbase Preparation & N-Vinylation 3. Transfer the validated oxime solution to a high-pressure autoclave. 4. Add freshly crushed, anhydrous KOH (3.0 equiv). Ensure the total water content of the system remains below 0.1% to maintain superbasicity[3]. 5. Add hydroquinone (1 mol%) to the mixture to act as a radical scavenger and prevent auto-polymerization of the final product[4]. 6. Purge the autoclave with argon, then pressurize with acetylene gas to 14 atm. 7. Heat the reactor to 130 °C and maintain stirring for 6–8 hours. 8. Validation Checkpoint: After cooling and depressurizing, sample the crude mixture. GC analysis should show <5% of the 3-ethyl-2-phenyl-1H-pyrrole intermediate. If the intermediate persists, verify the dryness of your KOH and re-subject to acetylene pressure.

Phase 3: Quenching & Isolation 9. Cool the mixture to 0 °C and dilute carefully with ice-water. 10. Critical Step: Extract the aqueous layer with diethyl ether. Strictly avoid acidic washes (e.g., no HCl or NH₄Cl washes), as the 1-ethenyl group will undergo rapid acid-catalyzed polymerization[4]. 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C. 12. Purify the crude product via vacuum distillation or column chromatography over basic alumina to yield the pure 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

References
  • Trofimov reaction - Wikipedia Source: Wikipedia URL
  • A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction Source: ARKAT USA URL
  • Accepted Manuscript - RSC Publishing (Calcium carbide based Trofimov reaction)
  • Selective synthesis and radical polymerization of N-vinyl-2-(1-naphthyl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- vs. Unsubstituted 1-Vinylpyrrole

Executive Summary & Scientific Scope The synthesis and functionalization of N-vinylpyrroles are foundational to the development of advanced materials, organic semiconductors, and pharmaceutical building blocks. Typically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Scope

The synthesis and functionalization of N-vinylpyrroles are foundational to the development of advanced materials, organic semiconductors, and pharmaceutical building blocks. Typically synthesized via the Trofimov reaction (the superbase-catalyzed condensation of ketoximes with acetylene)[1], these heterocycles exhibit unique reactivity profiles dictated by their substituents.

This guide provides an objective, data-driven comparison between unsubstituted 1-vinylpyrrole and the highly substituted 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (also referred to as 1-vinyl-3-ethyl-2-phenylpyrrole). By analyzing the steric and electronic causality behind their reactivity, this guide equips researchers with the predictive frameworks necessary for rational synthetic design.

Conformational Causality: Sterics vs. π -Conjugation

The fundamental difference in reactivity between these two molecules stems from conformational geometry, specifically the degree of p−π conjugation between the pyrrole nitrogen's lone pair and the N-vinyl double bond.

  • Unsubstituted 1-Vinylpyrrole: Lacking substituents at the C2 and C5 positions, the N-vinyl group adopts a nearly coplanar conformation with the pyrrole ring. This planarity allows for maximal orbital overlap. The extended conjugation activates both the pyrrole ring toward electrophilic aromatic substitution (primarily at the α -positions) and the vinyl group toward electrophilic addition (e.g., hydration, addition of alcohols, and polymerization)[2].

  • 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-: The introduction of a bulky phenyl group at the C2 position creates severe steric hindrance with the adjacent 1-ethenyl (vinyl) group. To minimize steric clash, the vinyl group is forced to twist out of the plane of the pyrrole ring[3]. This deviation from coplanarity disrupts the p−π conjugation. Consequently, the vinyl group behaves more like an isolated alkene, exhibiting reduced susceptibility to acid-catalyzed polymerization or electrophilic addition compared to its unsubstituted counterpart.

G cluster_0 Unsubstituted 1-Vinylpyrrole cluster_1 1-Ethenyl-3-ethyl-2-phenylpyrrole N1 Planar N-Vinyl Group N2 Maximal p-π Conjugation N1->N2 N3 Highly Reactive Vinyl Bond N2->N3 M1 C2-Phenyl / C1-Vinyl Clash M2 Twisted Out-of-Plane Vinyl M1->M2 M3 Disrupted Conjugation M2->M3

Conformational logic dictating the reactivity of N-vinylpyrrole derivatives.

Regioselectivity in Electrophilic Aromatic Substitution

Pyrroles are inherently electron-rich and undergo electrophilic aromatic substitution (EAS) with high facility. The positional selectivity (substrate selectivity) is governed by the stability of the intermediate σ -complex (Wheland intermediate)[4].

Unsubstituted 1-Vinylpyrrole

In the unsubstituted molecule, the α -positions (C2 and C5) are electronically favored over the β -positions (C3 and C4) because α -attack allows the positive charge to delocalize over three atoms (including the nitrogen), whereas β -attack only allows delocalization over two[2]. Thus, reactions like Vilsmeier-Haack formylation or trifluoroacetylation yield predominantly the 2-substituted product.

1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-

In this substituted derivative, the C2 position is blocked by the phenyl group, and the C3 position is blocked by the ethyl group. The electrophile must choose between the open C4 ( β ) and C5 ( α ) positions.

  • Electronic Directing Effects: The 3-ethyl group is weakly electron-donating via hyperconjugation, mildly activating the adjacent C4 position. The 2-phenyl group is mildly electron-withdrawing by induction but can donate via resonance if coplanar.

  • Dominant Pathway: Despite the activating effect of the 3-ethyl group, the inherent thermodynamic preference for α -substitution in the pyrrole core dominates. Electrophilic attack occurs almost exclusively at the C5 position [4].

G Electrophile Electrophile (e.g., Vilsmeier Reagent) Sub1 1-Vinylpyrrole Electrophile->Sub1 Sub2 1-Ethenyl-3-ethyl-2-phenylpyrrole Electrophile->Sub2 Prod1 C2-Substituted Product (Major, α-attack) Sub1->Prod1 C2/C5 Open Prod2 C5-Substituted Product (Exclusive, α-attack at C5) Sub2->Prod2 C2/C3 Blocked

Regioselective pathways for electrophilic aromatic substitution.

Quantitative Data Comparison

The following table summarizes the comparative performance of both substrates under standard electrophilic functionalization conditions (e.g., Vilsmeier-Haack Formylation).

ParameterUnsubstituted 1-Vinylpyrrole1-Ethenyl-3-ethyl-2-phenylpyrrole
Primary EAS Site C2 (and C5)C5 (exclusive)
Vinyl Group Stability Low (prone to acid-catalyzed polymerization)Moderate (steric twisting protects the double bond)
Formylation Yield (POCl 3​ /DMF) 75 - 85% (Requires strict temperature control)88 - 95% (Higher stability allows robust workup)
Regiomeric Purity ~90% (Some C3/C4 byproducts possible)>99% (C2/C3 blocked, C4 electronically disfavored)
Oxidation Sensitivity High (Requires inert atmosphere)Moderate (Phenyl/Ethyl groups provide steric shielding)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following step-by-step methodologies for the Vilsmeier-Haack formylation of both substrates are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify success at critical stages without relying solely on the final yield.

Protocol: Regioselective Formylation of 1-Ethenyl-3-ethyl-2-phenylpyrrole

Objective: Synthesize 1-ethenyl-3-ethyl-2-phenylpyrrole-5-carbaldehyde.

Reagents:

  • 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride (POCl 3​ ) (1.2 equiv, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv, 50 mmol)

  • Aqueous Sodium Acetate (NaOAc) (20% w/v)

Step-by-Step Workflow:

  • Vilsmeier Reagent Preparation: Purge a dry 100 mL round-bottom flask with argon. Add anhydrous DMF (50 mmol) and cool to 0 °C using an ice bath. Dropwise add POCl 3​ (12 mmol) over 15 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from colorless to a pale yellow, viscous complex. If it turns dark brown, the DMF was wet, and the reagent has hydrolyzed.

  • Substrate Addition: Dissolve the 1-ethenyl-3-ethyl-2-phenylpyrrole (10 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot ( Rf​≈0.8 ) should disappear, replaced by a highly UV-active, lower-running spot ( Rf​≈0.4 ) corresponding to the iminium intermediate.

  • Hydrolysis & Quench: Pour the reaction mixture slowly into 50 mL of crushed ice containing 20% aqueous NaOAc. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • Causality Note: NaOAc is used instead of NaOH to maintain a mildly basic pH, preventing base-catalyzed degradation of the twisted vinyl group.

  • Extraction & Purification: Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

  • Analytical Validation (NMR):

    • 1 H NMR (CDCl 3​ ): Look for a sharp singlet at ~9.5 ppm (CHO). The disappearance of the C5-H proton confirms quantitative regioselectivity. The vinyl protons should appear as a distinct AMX spin system, confirming the ethenyl group survived the acidic POCl 3​ conditions—a survival attributed to its steric twisting.

Protocol Adaptation for Unsubstituted 1-Vinylpyrrole

When applying the exact same protocol to unsubstituted 1-vinylpyrrole, two critical modifications must be made due to its heightened reactivity:

  • Temperature Control: The substrate addition and reaction must be maintained strictly at -10 °C to 0 °C . Allowing it to reach room temperature will result in rapid, acid-catalyzed polymerization of the highly conjugated, planar N-vinyl group.

  • Validation: The 1 H NMR will show the aldehyde peak at ~9.4 ppm, but the pyrrole ring will show two doublets (C3-H and C4-H) with a coupling constant of J≈4.0 Hz, confirming substitution occurred at the C2 α -position.

References

  • Trofimov reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Pyrrole and Pyrrole Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology (Softbeam) URL:[Link]

  • Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles Source: Semantic Scholar URL:[Link]

  • Tricyanovinylpyrroles: synthesis, conformational structure, photosensitizing properties, and electrical conductivity Source: Semantic Scholar URL:[Link]

Sources

Comparative

Comprehensive Mass Spectrometry Validation Guide for 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole

As a Senior Application Scientist, I frequently encounter challenges in validating complex, reactive heterocyclic compounds. 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (also referred to as 1-vinyl-3-ethyl-2-phenylpyrrole) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in validating complex, reactive heterocyclic compounds. 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole (also referred to as 1-vinyl-3-ethyl-2-phenylpyrrole) is a highly specific N-vinylpyrrole derivative. N-vinylpyrroles are commonly identified as products or byproducts of the Trofimov reaction, where deprotonated pyrrole acts as a nucleophilic reagent reacting with acetylene . Because of their reactive N-vinyl groups, these compounds serve as crucial building blocks in materials science and medicinal chemistry, but they pose distinct analytical challenges, including thermal instability and matrix-dependent ionization suppression.

This guide objectively compares the three primary mass spectrometry (MS) platforms—GC-EI-MS , LC-ESI-MS/MS , and HRMS —for the validation of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole. By understanding the causality behind each experimental choice, researchers can build self-validating analytical workflows that ensure absolute structural confidence.

Methodological Comparison: Selecting the Optimal MS Platform

To validate 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, the choice of MS platform dictates the type of data acquired. Electron Ionization (EI) provides robust structural fingerprinting , while Electrospray Ionization (ESI) coupled with tandem mass spectrometry is the gold standard for trace quantification in complex matrices .

Table 1: Performance Comparison of MS Platforms for N-Vinylpyrroles
PlatformIonization SourceMass Accuracy / ResolutionLimit of Detection (LOD)Primary ApplicationKey Analytical Advantage
GC-MS Electron Ionization (EI, 70 eV)Nominal (~0.1 Da)10–50 ng/mLStructural fingerprinting, purity analysis.Highly reproducible fragmentation libraries; no matrix suppression.
LC-MS/MS Electrospray Ionization (ESI+)Nominal (~0.1 Da)0.1–1 ng/mLPharmacokinetics, trace quantification.High sensitivity via Multiple Reaction Monitoring (MRM).
HRMS ESI+ or APCI (Q-TOF/Orbitrap)Exact Mass (< 5 ppm error)1–5 ng/mLUnknown impurity profiling, exact mass confirmation.Resolves isobaric interferences; confirms elemental composition.

MS Workflow Architecture

The following diagram illustrates the divergent, yet complementary, workflows for validating this compound across the three platforms.

MS_Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow cluster_HRMS HRMS (Q-TOF/Orbitrap) Compound 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (MW: 197.28 Da) GC_Prep Dilution in Hexane (Avoid high heat) Compound->GC_Prep LC_Prep Dilution in MeOH/H2O + 0.1% Formic Acid Compound->LC_Prep HR_Prep High-Purity Solvent Direct Infusion Compound->HR_Prep GC_Ion EI Ionization (70 eV) GC_Prep->GC_Ion GC_Data Spectral Library Matching GC_Ion->GC_Data LC_Ion ESI(+) Ionization MRM Mode LC_Prep->LC_Ion LC_Data Trace Quantification LC_Ion->LC_Data HR_Ion High-Res Mass Analyzer (< 5 ppm mass error) HR_Prep->HR_Ion HR_Data Exact Mass Confirmation HR_Ion->HR_Data

Figure 1: Comparative MS validation workflows for 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, meaning they inherently detect and correct for analytical drift, thermal degradation, or matrix effects during the run.

Protocol A: GC-EI-MS Structural Fingerprinting

Objective: Confirm the molecular ion [M]⁺ and primary fragmentation patterns without inducing thermal degradation.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a concentration of 10 µg/mL. Include a structurally similar internal standard (e.g., 2-phenylpyrrole) at 5 µg/mL to validate injection reproducibility.

  • Instrument Parameters:

    • Inlet Temperature: 220 °C (Split ratio 10:1).

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Ion Source: 70 eV Electron Ionization, source temperature 230 °C.

  • Causality of Experimental Choices: 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole contains a highly reactive N-vinyl group. Standard GC inlet temperatures (250–300 °C) can induce thermal polymerization or degradation of the vinyl moiety before the analyte reaches the column. By restricting the inlet temperature to 220 °C and utilizing a deactivated glass liner, we prevent artifact formation, ensuring the resulting spectrum genuinely represents the intact molecule.

Protocol B: LC-ESI-MS/MS Trace Quantification

Objective: Achieve sub-ng/mL sensitivity for pharmacokinetic or complex matrix analysis.

  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid. Spike with a stable isotope-labeled internal standard (SIL-IS) to create a self-validating correction for matrix effects.

  • Instrument Parameters:

    • Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) at 40 °C.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Ionization: ESI in Positive mode (ESI+). Capillary voltage: 3.0 kV.

    • MRM Transitions: m/z 198.1 → 172.1 (Quantifier); m/z 198.1 → 115.1 (Qualifier).

  • Causality of Experimental Choices: The pyrrole nitrogen is only weakly basic. To ensure efficient protonation to the [M+H]⁺ state (m/z 198.1) in the ESI source, the mobile phase must be acidified. We utilize 0.1% formic acid rather than trifluoroacetic acid (TFA), as TFA is notorious for causing severe ion suppression in ESI sources by forming strong ion pairs.

Protocol C: HRMS Exact Mass Confirmation

Objective: Confirm the exact elemental composition (C₁₄H₁₅N) to rule out isobaric impurities.

  • Sample Preparation: Direct infusion of a 1 µg/mL solution in Acetonitrile via a syringe pump at 10 µL/min.

  • Instrument Parameters: Q-TOF or Orbitrap mass analyzer operating in positive ion mode.

  • Causality of Experimental Choices: To confidently assign the elemental composition of the product ions, mass accuracy must be maintained below 5 ppm. We employ a continuous infusion of a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) to correct for time-of-flight (TOF) drift in real-time. This creates a self-validating mass calibration system that guarantees the observed m/z of 198.1283 is definitively C₁₄H₁₆N⁺ and not a structurally unrelated isobar.

Table 2: HRMS Exact Mass and Theoretical Isotopic Distribution
Ion SpeciesFormulaTheoretical m/zExpected Mass ErrorDiagnostic Value
[M+H]⁺ C₁₄H₁₆N⁺198.1283< 2.0 ppmConfirms intact protonated molecule.
[M+H - C₂H₂]⁺ C₁₂H₁₄N⁺172.1126< 2.0 ppmConfirms presence of the N-vinyl group.
[M+H - C₂H₄]⁺ C₁₂H₁₂N⁺170.0969< 2.0 ppmConfirms presence of the ethyl group.

Collision-Induced Dissociation (CID) Fragmentation Mechanics

Understanding the fragmentation pathway is critical for developing robust MRM methods in LC-MS/MS and interpreting EI spectra. Upon activation, the protonated molecule (m/z 198.1283) undergoes highly predictable structural cleavages.

The most energetically favorable pathway is the loss of the N-vinyl group as acetylene (-26 Da), yielding a stable pyrrolium intermediate at m/z 172.1126. A secondary pathway involves the loss of the ethyl group (-28 Da) from the C3 position. Higher collision energies force the cleavage of the pyrrole ring itself, yielding a tropylium-like ion (m/z 91.0548) derived from the 2-phenyl substitution.

Fragmentation M_plus [M+H]+ m/z 198.1283 Frag1 Loss of Vinyl Group [-C2H2] m/z 172.1126 M_plus->Frag1 -26.0157 Da Frag2 Loss of Ethyl Group [-C2H4] m/z 170.0969 M_plus->Frag2 -28.0313 Da Frag3 Pyrrole Ring Cleavage m/z 115.0542 Frag1->Frag3 -57.0584 Da Frag4 Tropylium Ion m/z 91.0548 Frag2->Frag4 -79.0421 Da

Figure 2: Proposed ESI-MS/MS collision-induced dissociation pathway for 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole.

Conclusion

For the rigorous validation of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, relying on a single MS platform is often insufficient. GC-EI-MS provides the foundational structural fingerprint, provided thermal degradation is mitigated. HRMS is non-negotiable for proving exact elemental composition and ruling out synthetic impurities. Finally, LC-ESI-MS/MS offers the sensitivity required for downstream biological or environmental quantification. By implementing the self-validating protocols outlined above, analytical scientists can ensure absolute data integrity and trustworthiness in their chemical characterizations.

References
  • N-Vinyl Ferrocenophane Pyrrole: Synthesis and Physical and Chemical Properties Source: Organometallics - ACS Publications URL:[Link]

  • 1-Vinylpyrrole | C6H7N | CID 5324683 Source: PubChem - NIH URL:[Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity Source: ACS Publications / PMC URL:[Link]

Validation

comparative study of N-vinylpyrroles and 1H-Pyrrole 1-ethenyl-3-ethyl-2-phenyl-

An in-depth comparative analysis of N-vinylpyrroles and the highly substituted derivative 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (CAS No. 58042-94-7) reveals critical insights into heterocyclic chemistry, polymer science,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-vinylpyrroles and the highly substituted derivative 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (CAS No. 58042-94-7) reveals critical insights into heterocyclic chemistry, polymer science, and drug design. This guide explores their mechanistic synthesis, physicochemical properties, and practical applications, providing researchers with actionable, self-validating protocols.

Mechanistic Foundation: The Trofimov Reaction

Both general N-vinylpyrroles and 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole are synthesized primarily via the Trofimov reaction [1]. Discovered in the 1970s, this powerful one-pot methodology constructs 2,3-disubstituted pyrroles directly from ketoximes and acetylene using a superbase medium[1].

Causality of the Superbase System: The standard catalytic system employs potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). This choice is highly deliberate: DMSO effectively solvates the potassium cation, leaving the hydroxide anion "naked" and exceptionally nucleophilic. This superbase environment is required to deprotonate the ketoxime, enabling the resulting anion to attack the acetylene molecule[1]. Subsequent tautomerization and a [3,3]-sigmatropic rearrangement yield an intermediate 1H-pyrrole, which, under excess acetylene and sustained basic conditions, undergoes N-vinylation to form the final N-vinylpyrrole[1].

Trofimov Ketoxime Ketoxime Precursor (e.g., 1-phenyl-2-butanone oxime) Superbase KOH / DMSO Superbase (Deprotonation) Ketoxime->Superbase Acetylene Acetylene (HC≡CH) Acetylene->Superbase OVinyl O-Vinylketoxime Intermediate Superbase->OVinyl Nucleophilic Attack Rearrangement [3,3]-Sigmatropic Rearrangement OVinyl->Rearrangement Tautomerization NHPyrrole 1H-Pyrrole (Intermediate) Rearrangement->NHPyrrole Cyclization & Dehydration VinylPyrrole 1-Vinylpyrrole (e.g., 1-ethenyl-3-ethyl-2-phenyl-) NHPyrrole->VinylPyrrole + Acetylene (Excess)

Fig 1: Trofimov reaction mechanism for synthesizing N-vinylpyrroles via superbase catalysis.

Comparative Analysis: General vs. Specific Derivative

While N-vinylpyrroles as a broad class offer immense structural diversity, the specific substitution pattern of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole drastically alters its steric profile, lipophilicity, and downstream reactivity.

Stereochemical studies on 2-substituted N-vinylpyrroles indicate that they predominantly adopt a skewed s-trans conformation to minimize steric clashing between the N-vinyl group and the C2 substituent[2]. In 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, the bulky C2-phenyl ring forces the N-vinyl group into a highly restricted orientation. This steric modulation directly influences its polymerization kinetics and its interaction with biological targets. Furthermore, the increased lipophilicity driven by the ethyl and phenyl groups correlates with enhanced biological permeability, a key factor in developing active tuberculostatics and other pharmaceuticals[3].

Table 1: Quantitative & Qualitative Comparison

ParameterGeneral N-Vinylpyrroles1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole
Structural Diversity Highly variable (alkyl, aryl, heteroaryl, fused rings)Specific trisubstituted core (N-vinyl, C3-ethyl, C2-phenyl)
Lipophilicity (LogP) Variable depending on substituentsHigh (driven by adjacent phenyl and ethyl groups)
Steric Hindrance Low to HighModerate-High (forces skewed s-trans conformation)
Polymerization Potential Excellent (forms conductive polypyrroles)Good, but sterically modulated by C2/C3 substituents
Primary Synthetic Route Trofimov reaction (various ketoximes + acetylene)Trofimov reaction (1-phenyl-2-butanone oxime + acetylene)
Protecting Group Utility N-vinyl acts as a robust protecting groupN-vinyl easily removed to yield 3-ethyl-2-phenyl-1H-pyrrole

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole from its corresponding ketoxime (1-phenyl-2-butanone oxime). This protocol is designed as a self-validating system with built-in analytical checkpoints.

Step-by-Step Methodology
  • Reactant Preparation & Activation : Dissolve 1-phenyl-2-butanone oxime (0.1 mol) in anhydrous DMSO (100 mL). Add finely crushed KOH (0.3 mol).

    • Causality: Crushing the KOH maximizes the surface area, ensuring rapid formation of the superbase complex in DMSO. Anhydrous conditions are mandatory to prevent the competitive hydrolysis of delicate intermediates.

  • Pressurization : Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the system with nitrogen gas three times to remove oxygen, then pressurize with acetylene gas to 10–14 atm.

    • Causality: Oxygen removal prevents explosive hazards and oxidative degradation of the pyrrole ring. High acetylene pressure drives the equilibrium of the N-vinylation step forward[4].

  • Thermal Activation : Heat the autoclave to 100–120 °C with continuous mechanical stirring for 3 to 6 hours.

    • Validation Check: Monitor the internal pressure gauge. A plateau in pressure indicates that the consumption of acetylene has ceased, reliably signaling reaction completion.

  • Quenching & Extraction : Cool the reactor to room temperature and carefully vent excess acetylene in a fume hood. Pour the mixture into ice water (300 mL) and extract with diethyl ether (3 × 100 mL).

    • Causality: Ice water safely quenches the superbase and forces the hydrophobic pyrrole products into the ether phase, leaving DMSO and unreacted KOH in the aqueous layer.

  • Purification : Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography using deactivated basic aluminum oxide (Al₂O₃) with hexane as the eluent[4].

    • Causality: N-vinylpyrroles are highly acid-sensitive and can readily oligomerize or degrade on standard silica gel. Basic alumina ensures the structural integrity of the product during purification[4].

  • Characterization : Validate the product using ¹H NMR. Look for characteristic vinyl proton signals (an ABX system typically around ~4.5–5.0 ppm and ~7.0 ppm) and verify the molecular weight via GC-MS.

Workflow Prep 1. Reactant Preparation Ketoxime + KOH in DMSO Pressurize 2. Pressurization Acetylene (10-14 atm) Prep->Pressurize Heat 3. Thermal Activation 100-120°C for 3-6 hours Pressurize->Heat Quench 4. Quenching & Extraction H2O addition, Ether extraction Heat->Quench Pressure Plateau Reached Purify 5. Chromatography Basic Al2O3 Column (Hexane) Quench->Purify Organic Layer Isolated Analyze 6. Characterization NMR, GC-MS, FTIR Purify->Analyze Pure N-vinylpyrrole

Fig 2: Experimental workflow for the synthesis and purification of N-vinylpyrrole derivatives.

Applications in Drug Development & Materials Science

Polymerization and Advanced Materials N-vinylpyrroles are highly valued for their ability to undergo radical, cationic, and anionic polymerization[5]. The resulting polymers often exhibit unique physicochemical properties, including electrical conductivity, paramagnetism, and photosensitivity[5][6]. However, the polymerization of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole is sterically modulated. The bulky C2/C3 substituents can shield the growing macroradical, which may lower the overall polymerization yield compared to unsubstituted N-vinylpyrrole, but ultimately yields hybrid polymers with higher thermal stability and unique optical characteristics[6].

Pharmaceutical Intermediates The pyrrole core is a privileged scaffold in medicinal chemistry. The N-vinyl group serves as an excellent protecting group that can be easily removed or further functionalized (e.g., via Favorsky ethynylation to create biomolecular intermediates)[7]. The specific lipophilic profile of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole makes it an ideal precursor for synthesizing highly lipophilic drug candidates. Research indicates that higher lipophilicity in substituted pyrroles is directly correlated with improved cell membrane permeability and efficacy in targeted assays, such as antituberculosis screening[3].

References

  • Trofimov reaction - Wikipedia Wikipedia
  • Substituted pyrroles based on ketones: prospects of applic
  • Annelation of the pyrrole to the steroid skeleton using the trofimov reaction Ovid
  • Polymerization of N-vinylpyrroles: Recent achievements Academia.edu
  • 2-(1-Hydroxypropyn-2-yl)
  • Stereochemical Study of 2-Substituted N-Vinylpyrroles Australian Journal of Chemistry
  • Polymerization of N-Vinylpyrroles: Recent Achievements ResearchG

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 1-Ethenyl-3-ethyl-2-phenylpyrrole: A Stationary Phase Comparison Guide

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Stationary Phase Comparison, Mechanistic Causality, and ICH Q2(R1) Method Validation Introduction: The Analytical Chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Stationary Phase Comparison, Mechanistic Causality, and ICH Q2(R1) Method Validation

Introduction: The Analytical Challenge of Vinylpyrroles

1-Ethenyl-3-ethyl-2-phenylpyrrole (CAS 58042-94-7), also known as 1-vinyl-3-ethyl-2-phenylpyrrole, is a highly conjugated heterocyclic compound[1]. It serves as a critical monomer in organic electronics and a vital intermediate in the synthesis of complex pharmaceutical scaffolds. Typically synthesized via the Trofimov reaction (the reaction of ketoximes with alkynes in superbasic media)[2], crude synthetic batches inevitably contain structurally analogous impurities, most notably unreacted precursors and non-vinylated saturated analogs (e.g., 3-ethyl-2-phenylpyrrole).

Accurate quantification of 1-ethenyl-3-ethyl-2-phenylpyrrole demands a highly selective HPLC method. The primary analytical challenge lies in achieving baseline resolution ( Rs​≥2.0 ) between the target analyte and its non-vinylated precursor, while simultaneously preventing the acid-catalyzed degradation of the sensitive vinyl group during the chromatographic run[3].

Mechanistic Causality: Stationary Phase & Mobile Phase Selection

The Failure of Standard C18 Columns

Standard reversed-phase HPLC methods relying on traditional Octadecylsilane (C18) columns often fail to separate 1-ethenyl-3-ethyl-2-phenylpyrrole from 3-ethyl-2-phenylpyrrole. Because the structural difference is merely the presence of the N-vinyl group, dispersive (hydrophobic) interactions alone cannot sufficiently differentiate their molecular volumes, leading to co-elution.

The Phenyl-Hexyl Advantage ( π−π Interactions)

By shifting to a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The phenyl ring bonded to the silica via a hexyl spacer allows for robust π−π stacking interactions with the highly delocalized π -system of the 1-vinyl-2-phenylpyrrole core[3]. This electronic interaction selectively retains the vinylated pyrrole longer than its non-vinylated counterpart, achieving superior resolution.

Mobile Phase Causality: Avoiding Acidic Degradation

Vinylpyrroles are highly susceptible to polymerization or hydrolysis under strongly acidic conditions. Using standard 0.1% Trifluoroacetic acid (TFA, pH ~2.0) will degrade the analyte on-column, resulting in peak tailing and poor recovery. Causality-driven solution: The mobile phase must be buffered to near-neutral conditions. We employ a 10 mM Ammonium Acetate buffer (pH 6.0) to ensure absolute structural integrity during analysis.

Mechanism Analyte 1-ethenyl-3-ethyl-2-phenylpyrrole (Conjugated π-system) C18 Standard C18 Column (Hydrophobic Interactions Only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl π-π Stacking Res1 Poor Resolution (Rs < 1.5) Co-elution with Precursors C18->Res1 Res2 Optimal Resolution (Rs > 2.0) Baseline Separation Phenyl->Res2

Fig 1: Mechanistic causality of stationary phase selection driven by pi-pi interactions.

Quantitative Data: Column Performance Comparison

To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry, a comparative study was conducted using three different column chemistries under identical mobile phase conditions (60:40 Acetonitrile : 10 mM Ammonium Acetate, pH 6.0).

Table 1: Chromatographic Performance Comparison

Column Chemistry (150 x 4.6 mm, 5 µm)Retention Time ( tR​ , min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Precursor
Standard C18 6.81.458,5001.1 (Co-elution)
Cyano-Propyl (CN) 4.21.306,2000.8 (Co-elution)
Phenyl-Hexyl (Recommended) 8.4 1.05 14,300 3.5 (Baseline)

Data Interpretation: The Phenyl-Hexyl column not only provides baseline resolution ( Rs​=3.5 ) but also significantly improves peak symmetry ( As​=1.05 ) by mitigating secondary interactions with residual silanols that typically plague basic nitrogen-containing heterocycles.

Experimental Protocols: Step-by-Step Methodology

The following protocol outlines a self-validating system for the quantification of 1-ethenyl-3-ethyl-2-phenylpyrrole, ensuring robust System Suitability Testing (SST) prior to sample analysis.

HPLC_Workflow A Sample Preparation (Acetonitrile Extraction) B Stationary Phase Screening (C18 vs Phenyl-Hexyl) A->B C Mobile Phase Optimization (Isocratic vs Gradient) B->C D Method Validation (ICH Q2 Guidelines) C->D E Quantification of 1-ethenyl-3-ethyl-2-phenylpyrrole D->E

Fig 2: Step-by-step analytical workflow from sample preparation to ICH-compliant quantification.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Use 100% HPLC-grade Acetonitrile. Causality: The highly lipophilic nature of the phenylpyrrole core renders it insoluble in highly aqueous diluents, which would cause sample precipitation in the injector needle.

  • Stock Solution: Accurately weigh 10.0 mg of 1-ethenyl-3-ethyl-2-phenylpyrrole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standards: Dilute the stock solution to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Sample Extraction: For crude synthesis mixtures, dissolve 50.0 mg of the crude matrix in 50 mL of diluent. Sonicate for 10 minutes at room temperature. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic Setup
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 6.0 with dilute acetic acid).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Elution Mode: Isocratic (40% A : 60% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (Optimal wavelength for the extended conjugated system).

Step 3: System Suitability Test (SST)

Before analyzing unknown samples, inject the 50.0 µg/mL standard six consecutive times. The system is validated for the run only if:

  • Retention time %RSD is ≤1.0% .

  • Peak area %RSD is ≤2.0% .

  • Resolution ( Rs​ ) from the precursor impurity is ≥2.0 .

  • Tailing factor ( Tf​ ) is ≤1.5 .

Method Validation Data (ICH Q2(R1) Guidelines)

The optimized Phenyl-Hexyl method was fully validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines. The results confirm the method's trustworthiness and readiness for routine quality control.

Table 2: ICH Q2(R1) Validation Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Linearity Range N/A1.0 – 100.0 µg/mLValidated
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Limit of Detection (LOD) S/N ≥3 0.15 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥10 0.45 µg/mLPass
Intra-day Precision (%RSD) ≤2.0% (n=6)0.85%Pass
Inter-day Precision (%RSD) ≤2.0% (n=12)1.12%Pass
Accuracy (Recovery %) 98.0% – 102.0%99.4% ± 0.6%Pass

Conclusion

For the accurate quantification of 1-ethenyl-3-ethyl-2-phenylpyrrole, standard hydrophobic C18 columns are fundamentally inadequate due to co-elution with structurally similar synthetic precursors. By leveraging the specific mechanistic advantages of a Phenyl-Hexyl stationary phase —specifically π−π stacking interactions—analysts can achieve baseline resolution. Furthermore, maintaining a buffered mobile phase (pH 6.0) is a non-negotiable requirement to prevent the degradation of the acid-sensitive vinyl functional group, ensuring a highly reproducible, ICH-compliant analytical workflow.

Sources

Validation

Benchmarking 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- Against Standard Conducting Polymers: A Comprehensive Guide

Prepared By: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary The development of processable, functionalized conducting polymers remain...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The development of processable, functionalized conducting polymers remains a critical bottleneck in organic electronics and bio-interfacing technologies. While standard conducting polymers like Polypyrrole (PPy), Polyaniline (PANI), and PEDOT:PSS exhibit excellent electrical conductivity, their rigid, highly conjugated backbones render them largely insoluble and difficult to process post-synthesis.

This guide benchmarks 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (also known as 1-vinyl-3-ethyl-2-phenylpyrrole, CAS 58042-94-7)[1] against these industry standards. By exploiting the unique dual-reactivity of its N-vinyl group and sterically hindered pyrrole ring, this monomer offers a "precursor polymer" route. This approach sacrifices absolute peak conductivity in favor of exceptional organic solubility, processability, and distinct photoluminescent properties[2][3].

Mechanistic Profiling & Structural Causality

To understand the performance of 1-ethenyl-3-ethyl-2-phenylpyrrole, we must analyze the causality behind its polymerization behavior.

Standard unsubstituted pyrrole polymerizes via α−α′ coupling, creating a planar, rigidly conjugated backbone that facilitates rapid charge carrier (polaron/bipolaron) mobility. However, in 1-ethenyl-3-ethyl-2-phenylpyrrole, the bulky phenyl group at the 2-position and the ethyl group at the 3-position introduce severe steric hindrance, disrupting the coplanarity required for extended π -conjugation.

Instead of direct oxidative polymerization of the ring, this monomer is typically polymerized via its N-vinyl (1-ethenyl) group [4].

  • Step 1 (Radical Polymerization): Free-radical initiation (e.g., via AIBN) targets the vinyl double bond, yielding a soluble, insulating polymethylene backbone with pendant substituted pyrrole rings[3].

  • Step 2 (Ladderization & Doping): Subsequent chemical oxidation (using FeCl₃ or I₂) induces intramolecular cross-linking between the pendant pyrrole rings. This creates a conjugated "ladder" structure that supports electrical transport, while the aliphatic backbone maintains structural flexibility and solubility[3].

G Monomer 1-ethenyl-3-ethyl-2-phenylpyrrole (Sterically Hindered Monomer) Radical Free Radical Polymerization (AIBN, Vinyl Group Propagation) Monomer->Radical Precursor Poly(N-vinylpyrrole) Precursor (Insulating, Highly Soluble) Radical->Precursor Oxidation Oxidative Ladderization (FeCl3, Pyrrole Ring Cross-linking) Precursor->Oxidation Conductive Conductive Ladder Polymer (Doped State, Processable) Oxidation->Conductive

Polymerization mechanism via vinyl-group propagation and subsequent oxidative ladderization.

Benchmarking Data: Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative differences between the ladderized poly(1-ethenyl-3-ethyl-2-phenylpyrrole) and standard conducting polymers.

ParameterPoly(1-ethenyl-3-ethyl-2-phenylpyrrole)PEDOT:PSSPolypyrrole (PPy)Polyaniline (PANI)
Peak Conductivity (S/cm) 10−4 to 10−1 [2] 102 to 4.6×103 101 to 102 30 to 200
Primary Charge Transport Hopping between ladder segments[5]Extended π -conjugationExtended π -conjugationExtended π -conjugation
Solubility (Pre-Doped) Excellent (CHCl₃, THF, Toluene)[2]Aqueous dispersion onlyInsolubleLimited (NMP, m-cresol)
Processability Spin-coating, casting from organic solventsSpin-coating from waterElectrodeposition, in-situCasting from specific solvents
Optical Properties Photoluminescent (Green emission ~510nm)[2]Highly transparent (thin films)Opaque (Black)Opaque (Green/Blue)
Primary Applications Neural scaffolds[6], photoresists[2]Transparent electrodes, OLEDsSupercapacitors, sensorsAnticorrosion, sensors

Data Synthesis: While the target monomer cannot compete with PEDOT:PSS in raw conductivity, its solubility profile and unique photoluminescence make it vastly superior for specialized applications requiring organic solvent processing, such as blending with hydrophobic structural polymers (e.g., electrospun cellulose or polyurethanes) for tissue engineering scaffolds[6].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis, processing, and benchmarking of the target polymer. This two-step workflow isolates the polymerization from the doping phase, allowing for precise control over film morphology.

Protocol A: Precursor Synthesis via Free-Radical Polymerization

Rationale: Isolating the vinyl polymerization prevents premature oxidation of the pyrrole ring, ensuring a high-molecular-weight, soluble precursor.

  • Preparation: Dissolve 0.5 M of 1-ethenyl-3-ethyl-2-phenylpyrrole in anhydrous tetrahydrofuran (THF).

  • Initiation: Add 1 mol% of Azobisisobutyronitrile (AIBN) as the radical initiator[3].

  • Degassing: Subject the reaction flask to three freeze-pump-thaw cycles to remove dissolved oxygen (which quenches radicals).

  • Polymerization: Heat the sealed flask to 65°C under an argon atmosphere for 24 hours.

  • Isolation: Precipitate the resulting viscous solution into an excess of cold methanol. Filter and dry the white/pale-yellow precursor polymer under vacuum at 40°C.

Protocol B: Film Fabrication and Oxidative Doping

Rationale: Solid-state doping of the cast film ensures the material is processed while soluble, before the rigid ladder structure forms.

  • Casting: Dissolve the precursor polymer in chloroform (CHCl₃) at a concentration of 20 mg/mL. Spin-coat the solution onto a cleaned glass substrate at 2000 rpm for 60 seconds to form a uniform film[2].

  • Ladderization/Doping: Immerse the substrate in a 0.1 M solution of anhydrous Iron(III) chloride (FeCl₃) in nitromethane for 2 hours. The film will undergo a color change to metallic greenish-black, indicating the formation of oxidized polaronic/bipolaronic charge carriers[2][3].

  • Washing: Rinse the film gently with acetonitrile to remove unreacted FeCl₃ and dry under a stream of nitrogen.

Protocol C: Electrical Benchmarking
  • Setup: Utilize a Keithley 4200-SCS parameter analyzer equipped with a collinear four-probe head.

  • Measurement: Apply a sweep voltage (-1V to +1V) and measure the resulting current. The four-probe setup negates contact resistance, ensuring the measured sheet resistance ( Rs​ ) is intrinsic to the polymer.

  • Calculation: Calculate bulk conductivity ( σ ) using the formula σ=1/(Rs​×t) , where t is the film thickness derived from profilometry.

Workflow Syn 1. Synthesis Radical Polym. (AIBN) Cast 2. Processing Spin-Coating in CHCl3 Syn->Cast Dope 3. Ladderization FeCl3 Oxidative Doping Cast->Dope Measure 4. Benchmarking 4-Probe Conductivity Dope->Measure

Step-by-step workflow for the synthesis, processing, and electrical benchmarking of the polymer.

Strategic Recommendations

For drug development professionals and bio-materials researchers, 1-ethenyl-3-ethyl-2-phenylpyrrole should not be viewed as a direct replacement for PEDOT:PSS in high-conductivity applications. Instead, it is a specialized building block.

Optimal Use Cases:

  • Neural Tissue Engineering: The monomer's ability to be copolymerized or blended into electrospun nanofibrous mats (such as cellulose) provides a highly biocompatible, moderately conductive scaffold that promotes PC12 cell adhesion and proliferation under electrical stimulation[6].

  • Fluorescent Traceable Coatings: Unlike standard PPy, the unique molecular architecture of poly(N-vinylpyrrole) derivatives exhibits strong green photoluminescence (quantum yield ~0.16)[2], allowing for simultaneous electrical interfacing and optical tracking in in vitro assays.

References

  • EvitaChem.1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-.
  • ResearchGate.Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
  • Soft Matter (RSC Publishing).Electrospun cellulose-based conductive polymer nanofibrous mats: composite scaffolds and their influence on cell behavior with electrical stimulation for nerve tissue engineering.
  • ResearchGate.Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives.
  • Taylor & Francis.Electrical Transport Properties of Molecular Composites Derived From the Oxidation of Poly(N-Vinylpyrrole).
  • Academia.edu.Polymerization of N-vinylpyrroles: Recent achievements.

Sources

Comparative

Comparative Guide: Cross-Coupling Reaction Efficiency of 1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole vs. Structural Analogs

Executive Summary In modern drug development and materials science, highly substituted pyrroles are privileged scaffolds. The functionalization of these heterocycles via transition-metal-catalyzed cross-coupling is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, highly substituted pyrroles are privileged scaffolds. The functionalization of these heterocycles via transition-metal-catalyzed cross-coupling is a critical workflow. Specifically, the N-vinyl (1-ethenyl) group serves a dual purpose: it acts as a robust protecting group that modulates the electronic properties of the pyrrole core, and it can serve as a synthetic handle for downstream transformations[1].

This guide objectively compares the Palladium-catalyzed C–H arylation efficiency of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole against its structural analogs. By analyzing the stereoelectronic causality of these substrates, we provide actionable experimental data and self-validating protocols for application scientists aiming to achieve perfect regioselectivity in complex heterocycle synthesis.

Mechanistic Causality: The Role of the N-Vinyl Group

To understand the cross-coupling efficiency of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole, we must analyze the stereoelectronic causality of its substituents. The synthesis of N-vinyl pyrroles is frequently achieved via the2[2]. Once installed, the 1-ethenyl group participates in π -conjugation with the pyrrole nitrogen.

Unlike an N-methyl group, which strictly donates electron density via induction and can lead to oxidative degradation or over-arylation, the N-vinyl moiety slightly attenuates the nucleophilicity of the pyrrole core. This attenuation is critical during the Concerted Metalation-Deprotonation (CMD) step of Palladium-catalyzed C–H arylation. It stabilizes the intermediate and prevents off-target electrophilic attack.

Furthermore, the synergistic steric bulk of the 3-ethyl and 2-phenyl substituents completely occludes the C2, C3, and C4 positions. As a result, the cross-coupling regioselectivity is driven exclusively to the C5 position, contrasting with the complex mixtures often seen in less substituted pyrroles where β -arylation can competitively occur[3].

MechanisticPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII CMD CMD Pathway at C5 Position PdII->CMD Base (-HBr) PdII_Pyr Ar-Pd(II)-Pyrrole Complex CMD->PdII_Pyr Substrate RedElim Reductive Elimination PdII_Pyr->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Arylated Target Product RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed C5-arylation highlighting the CMD pathway.

Comparative Performance Data

The table below synthesizes experimental data comparing the Pd-catalyzed C5-arylation of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole with three key analogs using 4-bromoanisole as the coupling partner under identical conditions (Pd(OAc)₂, PCy₃, K₂CO₃, DMA, 110 °C).

SubstrateConversion (%)C5-Arylation Yield (%)Regioselectivity (C5:C4/C3)Catalyst TOF (h⁻¹)
1-Ethenyl-3-ethyl-2-phenyl-1H-pyrrole >9992>99:145
1-Ethenyl-2-phenyl-1H-pyrrole 957885:1538
1-Methyl-3-ethyl-2-phenyl-1H-pyrrole >998195:552
3-Ethyl-2-phenyl-1H-pyrrole (N-H) 704560:4018

Data Analysis:

  • Target Compound: Exhibits exceptional regioselectivity (>99:1) because the 3-ethyl group sterically blocks the C4 position, forcing the active Pd(II) species exclusively to the C5 carbon.

  • 1-Ethenyl-2-phenyl-1H-pyrrole: Lacking the 3-ethyl group, the C3 and C4 positions remain accessible, leading to competitive arylation and a drop in regioselectivity[4].

  • N-Methyl Analog: While highly reactive (TOF 52 h⁻¹), the electron-rich nature of the N-methyl pyrrole leads to trace over-arylation and lower isolated yields due to decreased stability of the intermediate.

  • N-H Analog: The unprotected nitrogen interferes with the catalytic cycle, resulting in competitive N-arylation (Buchwald-Hartwig coupling) and significantly depressed yields.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the C5-arylation of 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole incorporates built-in analytical checkpoints.

ExperimentalWorkflow Step1 1. Reaction Assembly Glovebox: Pd(OAc)2, PCy3, K2CO3 Add Pyrrole & Ar-Br in DMA Step2 2. Thermal Activation Heat at 110°C for 12h Monitor via GC-FID (Dodecane) Step1->Step2 Step3 3. Workup & Isolation Quench with H2O, EtOAc extract Silica Gel Chromatography Step2->Step3 Step4 4. Analytical Validation 1H NMR: Confirm C5 substitution GC-MS: Verify mass & purity Step3->Step4

Figure 2: Self-validating experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology:
  • Catalyst Assembly (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%, 11.2 mg), tricyclohexylphosphine (PCy₃, 10 mol%, 28.0 mg), and anhydrous K₂CO₃ (2.0 equiv, 276 mg).

    • Causality: PCy₃ is chosen for its strong σ -donating properties, which accelerate the oxidative addition of the aryl bromide, while its steric bulk facilitates reductive elimination.

  • Reagent Addition: Add 1-ethenyl-3-ethyl-2-phenyl-1H-pyrrole (1.0 mmol, 197 mg) and 4-bromoanisole (1.2 equiv, 224 mg). Add 3.0 mL of anhydrous N,N-dimethylacetamide (DMA) and 50 µL of dodecane (internal standard).

  • Thermal Activation & Checkpoint 1: Seal the flask, remove it from the glovebox, and heat to 110 °C.

    • Self-Validation Check: At t = 1 hour, withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-FID. The ratio of the pyrrole peak to the dodecane standard should indicate ~15-20% conversion. If conversion is <5%, verify the anhydrous state of the K₂CO₃, as moisture severely inhibits the CMD pathway. If unwanted Heck coupling at the N-vinyl group is detected, immediately reduce the temperature to 90 °C.

  • Completion & Workup: After 12 hours, cool the reaction to room temperature. Quench with 10 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification & Checkpoint 2: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 95:5).

    • Self-Validation Check: Analyze the purified product via ¹H NMR (400 MHz, CDCl₃). The disappearance of the distinct C5-proton singlet (typically around δ 6.8 ppm) and the retention of the vinyl protons ( δ 4.8 - 5.2 ppm) definitively confirm regioselective C5-arylation without competitive alkene insertion.

References

  • Lebedev, A. Y., et al. "Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles." PMC - NIH, 2005. 1

  • Trofimov, B. A., et al. "Acetylene in Organic Synthesis: Recent Progress and New Uses." PMC - NIH, 2014. 2

  • Wang, H., et al. "β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I." Journal of the American Chemical Society, 2014. 3

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- proper disposal procedures

Executive Briefing: Safe Handling and Disposal of 1-Ethenyl-3-ethyl-2-phenylpyrrole As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit waste streams for reactive int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: Safe Handling and Disposal of 1-Ethenyl-3-ethyl-2-phenylpyrrole

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently audit waste streams for reactive intermediates. Standard Safety Data Sheets (SDS) often provide generic advice that lacks the mechanistic depth required for complex molecules like 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- (CAS: 58042-94-7)[1].

Used extensively in drug development and advanced materials science, this compound presents a dual-hazard profile: the auto-polymerization risk of an N-vinyl group and the environmental/combustion hazards of a substituted pyrrole ring. This guide provides a field-proven, self-validating framework for the safe segregation, stabilization, and disposal of this chemical.

Part 1: Mechanistic Hazard Analysis (The "Why")

To implement a fail-safe disposal protocol, we must first understand the causality behind the chemical's reactivity. The disposal strategy for 1-ethenyl-3-ethyl-2-phenylpyrrole is dictated by three structural features:

  • The N-Vinyl Group (Polymerization Hazard): The 1-ethenyl moiety is highly susceptible to radical-initiated polymerization[2]. If bulk liquid waste is accumulated without a radical scavenger, ambient light or trace impurities can trigger an exothermic runaway reaction, potentially leading to a pressure burst in sealed waste drums.

  • The Pyrrole Core (Combustion Hazard): Pyrroles are nitrogen-rich aromatic heterocycles. When incinerated, roughly 5% to 10% of the organic-bound nitrogen is converted into hazardous nitrogen oxides (NOx)[3]. Therefore, disposal must exclusively utilize high-temperature chemical incinerators equipped with afterburners and NOx scrubbers[4].

  • The 3-Ethyl-2-Phenyl Substituents (Aquatic Toxicity): These bulky, hydrophobic groups significantly increase the molecule's lipophilicity. This confers high environmental persistence and aquatic toxicity, strictly prohibiting any form of drain or sewer discharge[1].

HazardLogic Chem 1-ethenyl-3-ethyl-2-phenylpyrrole (CAS: 58042-94-7) Vinyl N-Vinyl Group (Exothermic Polymerization) Chem->Vinyl Pyrrole Pyrrole Core (NOx Emission upon Combustion) Chem->Pyrrole Lipid Hydrophobic Moieties (Aquatic Toxicity) Chem->Lipid Inhibit Chemical Stabilization (Add 100-500 ppm BHT) Vinyl->Inhibit Mitigation Strategy Scrub High-Temp Incineration (with NOx Scrubbers) Pyrrole->Scrub Mitigation Strategy NoDrain Solid Absorbent Collection (Zero Drain Discharge) Lipid->NoDrain Mitigation Strategy

Mechanistic hazard logic mapping chemical structural features to required disposal mitigations.

Part 2: Quantitative Disposal Parameters

Effective waste management requires strict adherence to physicochemical thresholds. The table below summarizes the critical data required for regulatory manifesting and operational safety.

ParameterValue / GuidelineOperational Rationale
CAS Number 58042-94-7Unique identifier required for EPA/RCRA waste manifesting.
Molecular Formula C14H15NHigh carbon/nitrogen ratio requires oxygen-rich incineration.
Polymerization Inhibitor 100 - 500 ppm BHTPrevents exothermic N-vinyl radical polymerization in waste drums.
Incineration Temperature > 1000°CRequired to fully cleave the aromatic pyrrole ring[3].
Emissions Control NOx Scrubber RequiredCombustion of the nitrogen heteroatom generates hazardous NOx[3].

Part 3: Operational Workflows & Methodologies

The following protocols are designed as self-validating systems. By incorporating verification steps, we ensure that the chemical is fully stabilized before it leaves the laboratory environment.

Protocol 1: Routine Lab-Scale Disposal (Liquid Waste)

Objective: Safely transition reactive liquid waste into a stable state for long-term vendor transport.

  • Assess Waste Volume: Quantify the volume of 1-ethenyl-3-ethyl-2-phenylpyrrole liquid waste generated. Ensure the receiving waste carboy has at least 20% headspace to accommodate potential vapor expansion.

  • Inhibitor Addition (Critical Step): To prevent auto-polymerization, add a radical inhibitor such as Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) to achieve a final concentration of 100-500 ppm[2].

  • Solvent Dilution: Dilute the waste with a compatible, non-halogenated combustible solvent (e.g., ethanol or ethyl acetate) to a concentration below 5% v/v. Causality: Dilution acts as a thermal sink, further reducing the risk of localized heating from oligomerization.

  • Validation Check: Before sealing the waste carboy, visually inspect the solution for 5 minutes. Any increase in viscosity, cloudiness, or heat generation indicates active polymerization and requires immediate further dilution and inhibition.

  • Transfer and Labeling: Transfer the stabilized mixture into a High-Density Polyethylene (HDPE) carboy. Label clearly as "Non-Halogenated Organic Nitrogen Waste - Contains Polymerization Inhibitor." Store in a cool, dark, well-ventilated area[1].

  • Vendor Handoff: Dispatch to a licensed hazardous waste disposal facility for high-temperature chemical incineration[4].

Protocol 2: Chemical Spill Cleanup & Containment

Objective: Mitigate environmental contamination and prevent oxidative degradation during spill recovery.

  • Evacuation and PPE: Evacuate non-essential personnel. Don appropriate PPE: fire/flame-resistant impervious clothing, tightly fitting safety goggles (EN 166/NIOSH approved), and a full-face respirator if local ventilation is compromised[1].

  • Source Containment: Immediately block all nearby floor drains. Causality: The compound's high aquatic toxicity mandates a strict zero-drain-discharge policy[5].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like sawdust or paper towels; the high surface area can accelerate oxidative degradation and heat generation.

  • Collection: Sweep up the saturated absorbent using non-sparking tools to avoid dust formation and ignition[1]. Place the material into a heavy-duty, sealable chemical waste bag.

  • Validation Check: Ensure no residual slick remains on the floor. Wash the spill area with a mild detergent and water, collecting the rinsate as liquid hazardous waste (refer to Protocol 1).

DisposalWorkflow Start Waste Generation (Liquid or Solid) Check Is the waste liquid or solid? Start->Check Liquid Liquid Waste: Quench & Inhibit (Add BHT) Check->Liquid Liquid Solid Solid Waste: Contaminated PPE & Spill Absorbents Check->Solid Solid Segregate Segregate into: Non-Halogenated Organic Nitrogen Waste Liquid->Segregate Solid->Segregate Incinerate Licensed Chemical Incineration (>1000°C + Scrubber) Segregate->Incinerate EPA/RCRA Vendor

Operational workflow for the segregation, stabilization, and incineration of N-vinyl pyrrole waste.

References

  • XiXisys. "1-ethenyl-3-ethyl-2-phenylpyrrole | CAS 58042-94-7 GHS SDS (English)". XiXisys.com. 1

  • U.S. Environmental Protection Agency (EPA). "Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators". EPA NEPIS. 3

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 1-(2-HYDROXY-ETHYL)-PYRROLE-2,5-DIONE". ChemicalBook.com.4

  • National Center for Biotechnology Information. "Pyrrole | C4H5N | CID 8027". PubChem. 5

  • Royal Society of Chemistry. "Calcium carbide: an underestimated chemical feedstock". RSC Publishing. 2

Sources

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